Resolvin D1
Description
Properties
IUPAC Name |
7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694000 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872993-05-0 | |
| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Resolvin D1 Biosynthesis from DHA
[1][2]
Executive Summary
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1][2][3][4][5][6][7] Unlike anti-inflammatory agents that merely inhibit pro-inflammatory pathways (e.g., COX inhibitors), RvD1 actively stimulates the resolution of inflammation —a distinct biochemical process involving macrophage phagocytosis of apoptotic neutrophils, suppression of PMN infiltration, and tissue regeneration.[1][7]
This guide details the biosynthetic mechanism, in vitro production protocols, and analytical validation of RvD1. It is designed for researchers requiring high-fidelity standards for drug development or physiological study.
Part 1: Biosynthetic Mechanism & Stereochemistry
The endogenous biosynthesis of RvD1 is a transcellular event, often requiring the cooperation of two distinct cell types (e.g., endothelial cells and leukocytes) or the sequential action of two lipoxygenase (LOX) enzymes within a single cell type (e.g., macrophages).
The 15-LOX / 5-LOX Handshake
The conversion of DHA to RvD1 is stereospecific. The "D-series" resolvins rely on the initial oxygenation at Carbon-17 in the S configuration.[8]
-
Initiation (15-Lipoxygenase): DHA is oxygenated by 15-LOX (ALX15) to form 17(S)-hydroperoxy-DHA (17S-HpDHA) .[9][10] This is rapidly reduced by cellular peroxidases to 17(S)-hydroxy-DHA (17S-HDHA) .[11]
-
Transformation (5-Lipoxygenase): Leukocytes (neutrophils/monocytes) expressing 5-LOX accept 17S-HDHA. 5-LOX performs a second oxygenation at Carbon-7 to form a transient hydroperoxide, which is rapidly dehydrated to a 7(S),8(S)-epoxide intermediate.[9]
-
Hydrolysis (Epoxide Hydrolase): The epoxide intermediate undergoes enzymatic hydrolysis to introduce hydroxyl groups and rearrange the conjugated double bond system, yielding the bioactive This compound .
Final Structure: 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid.[5][12]
Biosynthetic Pathway Visualization[5]
Figure 1: Sequential enzymatic oxygenation of DHA by 15-LOX and 5-LOX to yield this compound.
Part 2: Experimental Protocol (In Vitro Biosynthesis)
For research applications requiring authentic RvD1 standards or metabolic profiling, total organic synthesis is complex. A robust alternative is biogenic synthesis using isolated enzymes or human leukocytes.
Method: Human PMN & Soybean 15-LOX Co-incubation
This protocol mimics the transcellular biosynthesis found in vivo.
Reagents Required[3]
-
Substrate: DHA (Free fatty acid form), >98% purity.
-
Enzyme A: Soybean 15-Lipoxygenase (Type I-B, Sigma-Aldrich).
-
Cell Source: Freshly isolated human polymorphonuclear neutrophils (PMNs).
-
Buffer: DPBS (+Ca2+/Mg2+, pH 7.45).
-
Stop Solution: Ice-cold Methanol.
Step-by-Step Workflow
-
Preparation of 17S-HDHA Intermediate:
-
Incubate DHA (50 µM) with Soybean 15-LOX (100 U/mL) in borate buffer (pH 9.0) for 30 min at 4°C.
-
Reduce with NaBH4 to convert hydroperoxides to alcohols.
-
Extract with solid-phase extraction (SPE C18). Isolate 17S-HDHA via RP-HPLC.
-
Why: Soybean 15-LOX produces predominantly 17S-HpDHA, identical to the mammalian isomer.
-
-
Cellular Conversion (The 5-LOX Step):
-
Suspend human PMNs (
cells/mL) in DPBS. -
Add isolated 17S-HDHA (1-5 µM).
-
Stimulate cells with Calcium Ionophore A23187 (2 µM) to activate 5-LOX translocation to the nuclear membrane.
-
Incubate: 37°C for 30–45 minutes.
-
Control: Incubate cells without substrate to assess endogenous background.
-
-
Termination & Extraction:
-
Add 2 volumes of ice-cold Methanol containing deuterated internal standards (e.g., d5-RvD1).
-
Precipitate proteins at -20°C for 30 mins.
-
Centrifuge (1000 x g, 10 min). Collect supernatant.
-
Dilute supernatant with water to <10% MeOH content.
-
SPE Cleanup: Load onto C18 cartridges (equilibrated with MeOH/H2O). Wash with H2O + 0.1% Acetic Acid. Elute with Methyl Formate.
-
Part 3: Analytical Validation (LC-MS/MS)
Identification of RvD1 requires strict adherence to retention time and Mass-to-Charge (m/z) transition criteria.
LC-MS/MS Parameters (MRM Mode)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Ionization: Electrospray Ionization (ESI), Negative Mode.[13]
| Parameter | Value |
| Parent Ion (Q1) | m/z 375.2 [M-H]⁻ |
| Primary Transition (Quant) | m/z 215.1 |
| Secondary Transition (Qual) | m/z 141.1 |
| Diagnostic Ion | m/z 233.1 (cleavage at C7-C8) |
| Collision Energy (CE) | -18 to -24 eV (Optimize per instrument) |
| Retention Time | ~11.5 min (on C18, MeOH/H2O gradient) |
Chromatographic Separation: A C18 column is essential to separate RvD1 from its isomer RvD2 and the AT-RvD1 epimer.
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Methanol + 0.01% Acetic Acid.
-
Gradient: 50% B to 90% B over 20 minutes.
Part 4: Pharmacology & Signaling Pathways[14][15]
RvD1 exerts its pro-resolving effects by binding to specific G-protein coupled receptors (GPCRs).[14] It does not suppress immune response (immunosuppression) but rather activates resolution programs.
Receptor Targets[4][7][17]
-
ALX/FPR2 (Formyl Peptide Receptor 2):
-
High affinity.
-
Also binds Lipoxin A4 and Annexin A1.[6]
-
Activation leads to decreased NF-κB activation and increased phagocytosis.
-
-
GPR32 (Human-specific orphan receptor):
-
Specific to D-series resolvins.
-
Drives macrophage polarization toward the M2-like (pro-resolution) phenotype.
-
Signaling Cascade Diagram
Figure 2: RvD1 signaling via ALX/FPR2 and GPR32 receptors to drive resolution.
References
-
Serhan, C. N., et al. (2002). Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[5][8] Journal of Experimental Medicine, 196(8), 1025-1037. Link
-
Sun, Y. P., et al. (2007). This compound and its aspirin-triggered 17R epimer.[5][8][15] Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation.[15] Journal of Biological Chemistry, 282(13), 9323-9334. Link
-
Krishnamoorthy, S., et al. (2010). This compound binds human phagocytes with evidence for proresolving receptors.[3][14] Proceedings of the National Academy of Sciences, 107(4), 1660-1665. Link
-
Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage clearance of apoptotic neutrophils. Blood, 120(15), e60-e72. Link
-
Colas, R. A., et al. (2014).[10] Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue. American Journal of Physiology-Cell Physiology, 307(1), C39-C54. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Mechanistic Architecture of Resolvin D1 Signaling: A Technical Guide
Executive Summary
Resolvin D1 (RvD1) is not merely an anti-inflammatory agent; it is a pro-resolving agonist that actively orchestrates the return to homeostasis.[1] Unlike traditional antagonists that block receptors to stop inflammation, RvD1 activates specific G-protein coupled receptors (GPCRs) to switch cell phenotypes from pro-inflammatory to pro-resolving.
This guide dissects the molecular architecture of RvD1 signaling, focusing on its receptor kinetics, kinase cascades, and transcriptional targets. It is designed for researchers requiring a mechanistic blueprint to validate RvD1 activity in in vitro and in vivo models.
Receptor Pharmacology: The Biased Agonism Paradigm
RvD1 bioactivity is mediated primarily by two GPCRs: ALX/FPR2 (Formyl peptide receptor 2) and GPR32 (DRV1).
ALX/FPR2: The Master Switch
ALX/FPR2 is a promiscuous receptor that binds both pro-inflammatory ligands (Serum Amyloid A, LL-37) and pro-resolving ligands (RvD1, Lipoxin A4). The critical distinction lies in biased agonism .
-
Pro-inflammatory binding: Induces a conformation favoring G-protein coupling that triggers robust calcium mobilization and chemotaxis without resolution.
-
RvD1 binding: Induces a unique homodimerization or conformational change in ALX/FPR2. This recruits
-arrestin and specific G subunits that activate phosphatase pathways (SHP-1) and terminate pro-inflammatory signals (e.g., TLR4 cross-talk).
GPR32 (DRV1)
Less characterized but equally critical, GPR32 is the specific receptor for D-series resolvins. It drives resolution circuits in vascular endothelium and leukocytes, specifically regulating interactions between platelets and neutrophils.
The Signaling Cascade: From Membrane to Nucleus
The RvD1 signal transduction is a multi-tiered cascade. Below is the detailed mechanistic flow.
Cytosolic Modulation (Immediate Early Phase)
Upon binding ALX/FPR2, RvD1 triggers:
-
Calcium Modulation: Unlike histamine-induced calcium spikes, RvD1 induces controlled oscillatory
mobilization, preventing necrotic overload. -
cAMP/PKA Axis: RvD1 increases intracellular cAMP, activating Protein Kinase A (PKA). This is crucial for inhibiting NADPH oxidase (NOX2), thereby preventing oxidative stress-induced apoptosis in macrophages.
Kinase Regulation[2]
-
ERK1/2 & p38 MAPK: RvD1 attenuates the phosphorylation of these kinases downstream of TLR4 stimulation, effectively "cooling down" the inflammatory drive.
-
PI3K/Akt: RvD1 sustains Akt phosphorylation, promoting cell survival (anti-apoptosis) during the phagocytosis of cellular debris.
Transcriptional Targets
-
NF-
B: RvD1 does not just block NF- B; it modulates the subunit composition. It prevents I B degradation (blocking p65 nuclear translocation) and promotes the formation of p50/p50 homodimers . These homodimers lack transactivation domains and act as transcriptional repressors on pro-inflammatory gene promoters (IL-6, TNF-\alpha). -
Nrf2: RvD1 activates Nuclear factor erythroid 2-related factor 2 (Nrf2), driving the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.
The microRNA Resolution Circuit
RvD1 regulates a specific cluster of microRNAs to enforce resolution:
-
Upregulated: miR-21 , miR-146b , miR-219 .[2][3][4][5]
-
miR-146b targets the NF-
B signaling pathway, creating a negative feedback loop. -
miR-21 targets PDCD4 (pro-inflammatory) and enhances IL-10.
-
Visualization: The RvD1 Signaling Map
The following diagram illustrates the convergence of these pathways.
Caption: Schematic of RvD1 signaling via ALX/FPR2. Note the bifurcation into cytosolic kinase modulation and nuclear transcriptional reprogramming, specifically the p50/p50 homodimer switch and miRNA feedback loops.
Functional Translation: Efferocytosis
The hallmark of RvD1 activity is the enhancement of efferocytosis (phagocytosis of apoptotic cells).[6] This is distinct from bacterial phagocytosis; it is "immunologically silent," meaning it clears debris without triggering a cytokine storm.
Mechanism:
-
Rac1 Activation: RvD1 promotes cytoskeletal rearrangement via Rac1/Cdc42 to form the phagocytic cup.
-
Bcl-2 Upregulation: It protects the phagocyte from apoptosis during the engulfment process.
-
Metabolic Reprogramming: RvD1 shifts macrophage metabolism toward fatty acid oxidation (FAO) and oxidative phosphorylation to fuel the energy-demanding process of clearance.
Experimental Protocols
Protocol A: Macrophage Efferocytosis Assay (The "Gold Standard")
Purpose: To quantify the functional pro-resolving activity of RvD1.
Reagents:
-
Effector Cells: Human Macrophages (HMDM) or differentiated THP-1 (PMA 50 ng/mL, 48h).
-
Target Cells: Jurkat T cells or Neutrophils.[7]
-
Apoptosis Inducer: Staurosporine (1
M) or UV irradiation. -
Label: pHrodo Red (fluoresces only in acidic phagosomes) or CFSE.
Workflow:
-
Target Preparation: Label Target Cells with CFSE. Induce apoptosis (Staurosporine, 4h). Wash x3 to remove toxin.
-
Treatment: Incubate Effector Macrophages with RvD1 (10 nM - 100 nM) for 15 minutes. Note: RvD1 is light sensitive and labile; handle in low light and keep on ice until use.
-
Co-culture: Add Apoptotic Targets to Macrophages (Ratio 3:1 or 5:1).
-
Incubation: 60 minutes at 37°C.
-
Quench: Wash with cold PBS; add Trypan Blue to quench non-ingested extracellular fluorescence (if using CFSE).
-
Readout: Flow Cytometry (Gate on Macrophages
, measure CFSE high) or Fluorescence Microscopy.
Protocol B: Validation of Signaling (Western Blot)
Purpose: To confirm ALX/FPR2 activation and downstream kinase modulation.
Conditions:
-
Cell Line: CHO-FPR2 (overexpressing cells) or primary macrophages.
-
Stimulus: LPS (100 ng/mL) to induce background inflammation.
-
RvD1 Dose: 10 nM, 100 nM.
Key Targets & Expected Changes:
| Target Protein | Phospho-Site | Expected Change (LPS + RvD1 vs LPS alone) | Time Point |
|---|
| NF-
Workflow Visualization: Efferocytosis Assay
Caption: Step-by-step workflow for the RvD1-enhanced efferocytosis assay, the primary functional readout for pro-resolving activity.
References
-
Recchiuti, A., Krishnamoorthy, S., Fredman, G., Chiang, N., & Serhan, C. N. (2011). MicroRNAs in resolution of acute inflammation: identification of novel this compound-miRNA circuits. FASEB Journal. Link
-
Krishnamoorthy, S., Recchiuti, A., Chiang, N., Yacoubian, S., Lee, C. H., Yang, R., ... & Serhan, C. N. (2010). This compound binds human phagocytes with high affinity and ALX/FPR2 receptors. Proceedings of the National Academy of Sciences. Link
-
Lee, H. N., Jeong, E. A., Park, M. C., & Surh, Y. J. (2013). This compound stimulates efferocytosis through p50/p50-mediated suppression of tumor necrosis factor-α expression.[6] Journal of Cell Science. Link
-
Lee, H. N., & Surh, Y. J. (2013). This compound-mediated NOX2 inactivation rescues macrophages undertaking efferocytosis from oxidative stress-induced apoptosis. Biochemical Pharmacology. Link
-
Fredman, G., & Serhan, C. N. (2011). Specialized proresolving mediator targets for RvD1 and RvD2 in cardiovascular inflammation and resolution. Arteriosclerosis, Thrombosis, and Vascular Biology. Link
Sources
- 1. Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR | bioRxiv [biorxiv.org]
- 2. MicroRNAs in resolution of acute inflammation: identification of novel this compound-miRNA circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNAs in resolution of acute inflammation: identification of novel this compound-miRNA circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
Aspirin-Triggered Resolvin D1: A Technical Guide to its Synthesis, Mechanism, and Therapeutic Potential
Introduction: Beyond Anti-Inflammation to Active Resolution
For decades, the therapeutic action of aspirin was primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins. However, pioneering research has unveiled a more nuanced and sophisticated role for aspirin, particularly at low doses. Aspirin uniquely modifies the function of the COX-2 enzyme, redirecting its catalytic activity to generate precursors for a novel class of lipid mediators known as Specialized Pro-resolving Mediators (SPMs).
This guide focuses on a key member of this family: Aspirin-Triggered Resolvin D1 (AT-RvD1). Unlike traditional anti-inflammatory agents that simply block pro-inflammatory signals, AT-RvD1 and other SPMs are agonists that actively orchestrate the resolution of inflammation, a process essential for tissue repair and return to homeostasis.[1][2] Failure of resolution is a key pathological feature of many chronic diseases, making the study of SPMs like AT-RvD1 a critical frontier in drug development. This document provides an in-depth technical overview of the biosynthesis of AT-RvD1, its molecular mechanisms of action, key biological functions, and field-proven methodologies for its study, aimed at researchers, scientists, and drug development professionals.
Part 1: The Biosynthetic Pathway of Aspirin-Triggered this compound
The generation of AT-RvD1 is a fascinating example of enzymatic reprogramming, initiated by aspirin and completed through transcellular metabolism involving multiple cell types. The pathway begins with the omega-3 fatty acid docosahexaenoic acid (DHA) and requires the sequential action of modified COX-2 and 5-lipoxygenase (5-LOX).
Causality Behind the Pathway: The key initiating event is the irreversible acetylation of a specific serine residue (Ser-530 in human COX-2) within the enzyme's active site by aspirin.[3][4] This covalent modification does not completely abolish enzymatic activity. Instead, it alters the shape of the active site, preventing the synthesis of prostaglandins but enabling the enzyme to accommodate the larger DHA molecule and convert it into a 17R-hydroperoxy intermediate.[5] This "aspirin-triggered" stereoisomer is distinct from the 17S-series intermediates generated by lipoxygenases in the absence of aspirin.
The Enzymatic Cascade:
-
Aspirin-Acetylation of COX-2: Low-dose aspirin selectively acetylates COX-2, primarily in endothelial or epithelial cells. This converts COX-2 into a 15R-lipoxygenase-like enzyme.[5][6]
-
Formation of 17R-HDHA: The acetylated COX-2 oxygenates DHA to form 17R-hydroperoxy-DHA (17R-HpDHA), which is then rapidly reduced to 17R-hydroxy-DHA (17R-HDHA).[6][7]
-
Transcellular Synthesis: 17R-HDHA is released and taken up by neighboring leukocytes, such as neutrophils, which are rich in the enzyme 5-lipoxygenase (5-LOX).[6][7]
-
5-LOX Action and Epoxide Formation: 5-LOX oxygenates 17R-HDHA, leading to the formation of unstable epoxide intermediates.[7]
-
Generation of AT-RvD1: These epoxide-containing intermediates are enzymatically hydrated to yield the final, stable structure of AT-RvD1 (7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[7][8]
A critical feature of AT-RvD1 is its 17R stereochemistry, which confers greater resistance to metabolic inactivation by endogenous oxidoreductase enzymes compared to its aspirin-naïve epimer, this compound (RvD1).[9][10] This results in a longer biological half-life, making it a particularly attractive therapeutic candidate.[9]
Caption: Biosynthetic pathway of Aspirin-Triggered this compound (AT-RvD1).
Part 2: Molecular Mechanisms of AT-RvD1 Action
AT-RvD1 exerts its potent pro-resolving effects by binding to and activating specific G protein-coupled receptors (GPCRs) expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[9]
Primary Receptors:
-
ALX/FPR2: This receptor, also known as the lipoxin A4 receptor, is a key target for many SPMs. Binding of AT-RvD1 to ALX/FPR2 initiates intracellular signaling cascades that are central to its anti-inflammatory and pro-resolving functions.[9][11]
-
GPR32: GPR32 is another receptor for D-series resolvins.[9][11][12] Its activation by AT-RvD1 contributes to the overall cellular response, particularly in phagocytes.[11][12]
Downstream Signaling and Functional Consequences: The engagement of these receptors by AT-RvD1 triggers a suite of intracellular events designed to actively switch off the inflammatory response and promote healing.
-
Inhibition of Pro-inflammatory Signaling: AT-RvD1 potently inhibits the activation of the NF-κB pathway, a master regulator of pro-inflammatory gene expression.[7][8] This leads to a significant reduction in the production and secretion of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and various interleukins.[1][7][8]
-
Modulation of Leukocyte Trafficking: AT-RvD1 directly inhibits the transendothelial migration of neutrophils to the site of inflammation.[9] It achieves this by downregulating adhesion molecules on both neutrophils and endothelial cells and by limiting the production of potent chemoattractants like leukotriene B4 (LTB4).[13]
-
Stimulation of Efferocytosis: A hallmark of active resolution is the clearance of apoptotic cells, particularly neutrophils, by macrophages in a process called efferocytosis. AT-RvD1 is a powerful stimulant of this process.[10][14] By enhancing the phagocytic capacity of macrophages, it ensures the non-phlogistic removal of cellular debris, preventing secondary necrosis and the release of damaging cellular contents.[1][15]
-
Induction of Autophagy: Recent evidence suggests that AT-RvD1 can induce autophagy, a cellular self-cleaning process.[16] This mechanism helps remove inflammatory stimuli and restore cellular homeostasis, particularly in the context of neuropathic pain and neuroinflammation.[16]
Caption: Key signaling pathways activated by AT-RvD1.
Part 3: Key Biological Functions and Therapeutic Implications
The multifaceted mechanism of AT-RvD1 translates into potent pro-resolving and tissue-protective effects across a wide range of preclinical disease models. Its ability to both curb excessive inflammation and actively promote healing makes it a highly promising therapeutic agent.
| Biological Function | Model System | Key Quantitative Outcome | Reference |
| Reduced Neutrophil Infiltration | Murine Allergic Airway Disease | ~60% decrease in bronchoalveolar lavage (BAL) eosinophils with 100 ng AT-RvD1. | [10] |
| Enhanced Efferocytosis | In vitro macrophage phagocytosis assay | AT-RvD1 (10-100 nM) significantly increased the phagocytosis index of allergen-coated beads. | [10] |
| Reduced Pro-inflammatory Cytokines | Rat Adjuvant-Induced Arthritis | Systemic AT-RvD1 treatment significantly decreased paw levels of TNF-α and IL-1β. | [7] |
| Pain Reduction (Analgesia) | Rat Adjuvant-Induced Arthritis | AT-RvD1 produced pronounced and long-lasting anti-hyperalgesic effects. | [7] |
| Reduced Tumor Growth | Murine KRAS-driven Lung Cancer | AT-RvD1 treatment reduced tumor growth and lowered the Neutrophil to Lymphocyte Ratio (NLR). | [14][17] |
| Protection from Lung Injury | Murine IgG Immune Complex Lung Injury | AT-RvD1 treatment significantly decreased the secretion of TNF-α, IL-6, KC, and MIP-1α from neutrophils. | [8] |
| Neuroprotection | Rat Spinal Nerve Ligation (Neuropathic Pain) | AT-RvD1 ameliorated activation of the NLRP3 inflammasome via induction of autophagy. | [16] |
These findings underscore the therapeutic potential of AT-RvD1 in conditions characterized by unresolved inflammation, including asthma, arthritis, inflammatory pain, acute lung injury, and even cancer.[7][8][9][15]
Part 4: Methodologies for AT-RvD1 Research
Studying specialized pro-resolving mediators requires highly sensitive and specific techniques due to their low endogenous concentrations and transient nature.
Protocol 1: Lipid Mediator Metabolomics - Extraction and LC-MS/MS Quantification
Causality and Self-Validation: This protocol is designed for maximum recovery and stability of lipid mediators. The use of deuterated internal standards for every major SPM class is a critical self-validating step. The recovery of these standards provides a direct measure of the extraction efficiency for each individual sample, ensuring quantitative accuracy. Solid-Phase Extraction (SPE) is employed to concentrate the analytes and remove interfering matrix components (e.g., phospholipids), which is essential for achieving the low picogram limits of detection required.
Step-by-Step Methodology:
-
Sample Collection & Internal Standard Spiking: Collect biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) into 2 volumes of cold methanol containing a suite of deuterated internal standards (e.g., d8-LTB4, d5-RvD2, d4-PGE2). The methanol immediately quenches enzymatic activity.
-
Protein Precipitation & Lipid Extraction: Vortex samples and store at -20°C for at least 60 minutes to ensure complete protein precipitation. Centrifuge at 1500 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the supernatant to ~pH 3.5 with dilute HCl. This ensures that the acidic lipids are in their neutral form and will bind efficiently to the C18 stationary phase.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water followed by hexane to remove highly polar and non-polar impurities, respectively.
-
Elute the lipid mediators with methyl formate or ethyl acetate.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a small volume of mobile phase (e.g., 50:50 methanol:water) for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Perform chromatographic separation using a gradient of water/methanol with a weak acid modifier (e.g., 0.01% acetic acid).
-
Detect and quantify the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid mediator is identified by its specific precursor-to-product ion transition and retention time, providing exceptional specificity.[18][19]
-
Caption: General workflow for lipid mediator analysis by LC-MS/MS.
Protocol 2: In Vitro Functional Assay - Macrophage Efferocytosis
Causality and Self-Validation: This assay directly measures a key pro-resolving function of AT-RvD1. The experimental design includes multiple controls to ensure the observed effect is specific. A vehicle control establishes the baseline phagocytic activity, while a positive control (if available) validates the assay's responsiveness. The use of a pH-sensitive dye or a dual-fluorescence system to distinguish between bound and fully internalized apoptotic cells is a critical self-validating feature, preventing the overestimation of phagocytosis.
Step-by-Step Methodology:
-
Preparation of Macrophages: Culture primary macrophages or a macrophage-like cell line (e.g., THP-1 derived) in 24-well plates until adherent.
-
Induction of Neutrophil Apoptosis: Isolate human or murine neutrophils. Induce apoptosis by UV irradiation or by culturing overnight. Confirm apoptosis (e.g., >80%) using Annexin V/Propidium Iodide staining and flow cytometry.
-
Labeling of Apoptotic Neutrophils: Label the apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's instructions.
-
Efferocytosis Assay:
-
Wash the adherent macrophages with buffer.
-
Pre-treat the macrophages with AT-RvD1 (e.g., 0.1-100 nM) or vehicle control for 15 minutes at 37°C.
-
Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).
-
Co-incubate for 60 minutes at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Gently wash away any non-ingested neutrophils.
-
Fix the cells with paraformaldehyde.
-
Analyze the plate using a fluorescence microscope or a high-content imager. The phagocytosis index is calculated as the percentage of macrophages that have ingested at least one apoptotic cell, multiplied by the average number of ingested cells per macrophage.
-
Conclusion and Future Directions
Aspirin-triggered this compound stands at the nexus of classic pharmacology and the new frontier of resolution biology. Its unique biosynthesis, initiated by aspirin's paradoxical effect on COX-2, results in a potent and relatively stable SPM that actively orchestrates the cessation of inflammation and promotes tissue repair. The ability of AT-RvD1 to inhibit neutrophil infiltration, reduce inflammatory cytokine storms, and enhance the clearance of cellular debris provides a powerful, multi-pronged mechanism for restoring tissue homeostasis. As research continues to move from preclinical models to clinical investigation, AT-RvD1 and its stable analogs hold immense promise as a novel therapeutic class for a host of chronic inflammatory diseases, offering a paradigm shift from merely suppressing inflammation to actively promoting its resolution.
References
-
E.L. Elmes, M.J.D. Daniels, et al. (2021). Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model. National Institutes of Health. [Link]
-
M.C. D. G. a. A. S. B. (2021). Aspirin-Triggered this compound-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling. PMC. [Link]
-
E.L. Elmes, M.J.D. Daniels, et al. (2021). Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model. MDPI. [Link]
-
R. J. K. a. L. J. M. (2010). Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation. PMC - NIH. [Link]
-
M. V. a. L. M. B. (2017). Aspirin-triggered this compound attenuates PDGF-induced vascular smooth muscle cell migration via the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) pathway. PubMed Central. [Link]
-
G. V. Halade, K. A. N. a. P. R. V. (2013). Protective Actions of Aspirin-Triggered (17R) this compound and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury. PMC - PubMed Central. [Link]
-
M. S. Sulciner, C. N. Serhan, et al. (2019). Aspirin-triggered proresolving mediators stimulate resolution in cancer. PNAS. [Link]
-
Y. Sun, Y. Li, et al. (2023). Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain. PubMed. [Link]
-
R. P. R. a. W. L. S. (2000). A Mechanistic Hypothesis for the Aspirin-Induced Switch in Lipid Mediator Production by Cyclooxygenase-2. ResearchGate. [Link]
-
B. D. Levy, C. N. Serhan, et al. (2011). This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses. PubMed Central. [Link]
-
D. M. B. a. S. M. D. (2011). The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats. PMC - PubMed Central. [Link]
-
H. S. a. A. A. (2022). This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5. PMC. [Link]
-
A. D. M. a. M. C. (2024). Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. [Link]
-
Various Authors. (2024). Aspirin. Wikipedia. [Link]
-
M. E. W. a. C. N. S. (2014). This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. PMC - PubMed Central. [Link]
-
S. R. a. N. H. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. National Institutes of Health. [Link]
-
T. H. K. a. B. D. L. (2019). This compound limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway. PMC - National Institutes of Health (NIH). [Link]
-
À. G.-R. a. S. O.-P. (2022). The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid. PubMed. [Link]
-
J. Han, J. Li, et al. (2021). RvD1 accelerates the resolution of inflammation by promoting apoptosis of the recruited macrophages via the ALX/FasL-FasR/caspase-3 signaling pathway. National Institutes of Health. [Link]
-
C. N. S. (2002). Conversion of docosahexaenoic acid (DHA) to aspirin-triggered D series... ResearchGate. [Link]
-
T. K. a. O. W. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers. [Link]
-
J. D. a. R. A. C. (2018). An Advanced LC–MS/MS Platform for the Analysis of Specialized Pro-Resolving Lipid Mediators. ResearchGate. [Link]
-
C. N. S. (2019). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. The Serhan Laboratory. [Link]
-
P. P. a. C. P. (2024). Aspirin-triggered DHA metabolites inhibit angiogenesis. Frontiers. [Link]
-
N. Chiang, C. N. Serhan, et al. (2010). This compound binds human phagocytes with evidence for proresolving receptors. PNAS. [Link]
-
G. V. H. (2021). Arachidonate 5-lipoxygenase is essential for biosynthesis of specialized pro-resolving mediators and cardiac repair in heart failure. American Physiological Society Journal. [Link]
-
N. A. a. L. V. N. (2020). In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: Relevance to arthritis. ResearchGate. [Link]
-
M. S. a. V. D. B. (2023). Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells. PLOS One. [Link]
-
Y. L. a. X. Z. (2023). Lung Inflammation Resolution by RvD1 and RvD2 in a Receptor-Dependent Manner. MDPI. [Link]
-
A. P. a. E. T. (2024). Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR. bioRxiv. [Link]
-
T. C. a. G. H.-L. (2020). DEL-1 promotes macrophage efferocytosis and clearance of inflammation. PMC. [Link]
-
J. D. (2024). Protocols. JDALLILAB. [Link]
-
R. A. C. a. C. N. S. (2020). Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation. National Institutes of Health. [Link]
-
D. R. a. T. V. H. (2020). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. MDPI. [Link]
-
R. V. B. a. M. P. B. (2023). Recruited macrophages participate in efferocytosis of neutrophils... ResearchGate. [Link]
-
E. P. a. O. W. (2019). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. PubMed Central. [Link]
-
D. R. a. T. V. H. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. CORA. [Link]
-
G. H. a. C. N. S. (2021). The this compound receptor GPR32 transduces inflammation resolution and atheroprotection. The Journal of Experimental Medicine. [Link]
Sources
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]
- 7. The precursor of resolvin D series and aspirin-triggered this compound display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Actions of Aspirin-Triggered (17R) this compound and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspirin-Triggered this compound-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aspirin-Triggered this compound Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Aspirin-triggered this compound ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jdallilab.com [jdallilab.com]
A Senior Application Scientist's Guide to the Endogenous Production of Resolvin D1 in Tissues
This technical guide provides an in-depth exploration of the endogenous biosynthesis of Resolvin D1 (RvD1), a potent specialized pro-resolving mediator (SPM) that orchestrates the active resolution of inflammation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple descriptions to explain the causal biochemistry, cellular interplay, and analytical methodologies that are fundamental to understanding and harnessing the therapeutic potential of RvD1.
The Resolution of Inflammation: An Active Process Orchestrated by SPMs
Inflammation, while a protective response, must be actively terminated to prevent chronic damage and restore tissue homeostasis.[1][2] This termination is not a passive decay of pro-inflammatory signals but an active, highly regulated process driven by a superfamily of lipid mediators known as SPMs.[3][4][5] Derived from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA), these molecules, including resolvins, protectins, and maresins, are biosynthesized during the resolution phase of inflammation.[1][4]
This compound (RvD1), a key member of the D-series resolvins, is an endogenous mediator derived from DHA that exhibits potent bioactions, such as inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and reducing pro-inflammatory cytokine production.[4][6] Understanding the precise mechanisms of its endogenous production is paramount for developing novel therapeutic strategies that leverage the body's own healing processes.
The Core Biosynthetic Pathway: From DHA to this compound
The primary pathway for RvD1 biosynthesis is a stereochemically precise, multi-enzyme cascade that begins with the essential omega-3 fatty acid, DHA. This process often involves the coordinated action of different cell types within a tissue.
Step 1: 15-Lipoxygenase (15-LOX) Initiates the Cascade The journey from DHA to RvD1 begins with the enzymatic oxygenation of DHA at the carbon-17 position. This reaction is catalyzed by 15-lipoxygenase (or a murine equivalent), which stereospecifically produces 17S-hydroperoxy-DHA (17S-HpDHA).[2][4][7] This initial step is rate-limiting and crucial, as it generates the precursor molecule for the entire D-series resolvin family. 17S-HpDHA is then rapidly converted to its more stable hydroxyl form, 17S-hydroxy-DHA (17S-HDHA), by peroxidases.[7]
Step 2: 5-Lipoxygenase (5-LOX) Action and Epoxide Formation The intermediate, 17S-HDHA, undergoes a second oxygenation, this time catalyzed by 5-lipoxygenase (5-LOX).[2][4][8] The 5-LOX enzyme acts on 17S-HDHA to generate a C7-hydroperoxy-containing product, which is then rapidly transformed into a transient but critical 7,8-epoxide intermediate.[2] This epoxide, resolvin 7,8(S,S)-epoxytetraene, is the direct precursor to both RvD1 and RvD2.[1][2] The sequential action of 15-LOX and 5-LOX is a hallmark of resolvin biosynthesis.
Step 3: Stereospecific Hydrolysis to Yield RvD1 The final step is the enzymatic hydrolysis of the 7,8-epoxide intermediate. This reaction, which involves the addition of a water molecule, is catalyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH).[2][9] The enzyme stereospecifically opens the epoxide ring to form the vicinal diol structure characteristic of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[2][9]
An alternative pathway exists, known as the aspirin-triggered pathway. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, which alters its catalytic activity. The aspirin-triggered COX-2 converts DHA into 17R-HDHA, an epimer of the 15-LOX product.[10][11] This intermediate is then processed by 5-LOX to generate aspirin-triggered RvD1 (AT-RvD1), which retains potent pro-resolving activities.[10]
Cellular Sources and Transcellular Biosynthesis
RvD1 is not typically produced by a single cell type from start to finish. Its synthesis is a prime example of transcellular biosynthesis , where metabolic intermediates are shuttled between different, interacting cells to complete the pathway.[5][12] This cellular cooperation is essential for generating SPMs at the site of inflammation where they are needed most.
The expression of the required enzymes, 15-LOX and 5-LOX, is often segregated in different cell populations.
| Cell Type | Key Enzyme(s) Contributed | Role in RvD1 Biosynthesis |
| Macrophages | 15-LOX, 5-LOX, sEH | Can produce RvD1 independently or participate in transcellular pathways.[1][7] |
| Neutrophils | 5-LOX | A primary source of 5-LOX; converts 17S-HDHA (produced by other cells) to the epoxide intermediate.[1][2][7] |
| Epithelial Cells | 15-LOX | Generate the initial 17S-HDHA precursor, which is then passed to leukocytes.[5][12] |
| Endothelial Cells | 15-LOX, COX-2 | Can initiate the pathway by producing 17S-HDHA or 17R-HDHA (aspirin-triggered).[5][7][11] |
Causality in Experimental Choice: When studying RvD1 production, the choice of a cellular model is critical. A co-culture system of endothelial cells and neutrophils, for example, more accurately reflects the in vivo transcellular process than studying either cell type in isolation.[13] This is because endothelial cells can generate the 17S-HDHA precursor, but they lack the 5-LOX needed for the subsequent step, which is readily provided by neutrophils upon their recruitment to the inflamed site.
Technical Protocol: Quantification of Endogenous RvD1 via LC-MS/MS
The gold-standard for identifying and quantifying the vanishingly low concentrations of endogenous RvD1 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][14] This methodology provides the necessary sensitivity and specificity to distinguish RvD1 from other structurally similar lipid mediators.
Self-Validating System Rationale: This protocol is designed as a self-validating system. The inclusion of a heavy-isotope-labeled internal standard (e.g., d5-RvD1) at the initial step of sample processing is non-negotiable. This standard co-purifies with the endogenous analyte and experiences identical losses during extraction and ionization suppression in the mass spectrometer. By normalizing the endogenous RvD1 signal to the d5-RvD1 signal, one can achieve highly accurate and reproducible quantification, irrespective of variations in sample recovery.[15]
Step-by-Step Methodology for Lipid Mediator Profiling
-
Sample Collection & Homogenization:
-
Action: Flash-freeze tissue samples immediately in liquid nitrogen upon collection.
-
Causality: This step is critical to quench all enzymatic activity, preventing ex vivo formation or degradation of RvD1, which is highly labile.
-
Procedure: Weigh the frozen tissue and homogenize in 2 volumes of ice-cold methanol.
-
-
Internal Standard Spiking & Protein Precipitation:
-
Action: Add a known amount of a deuterated internal standard mixture (including d5-RvD1) to the methanol homogenate.
-
Causality: Adding the standard at the earliest stage ensures it accounts for analyte loss throughout the entire workflow, which is the cornerstone of a trustworthy quantification method.[15]
-
Procedure: Vortex the sample vigorously and incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Action: Use a C18 SPE cartridge to extract lipids from the supernatant and remove polar contaminants.
-
Causality: SPE serves two purposes: it concentrates the low-abundance lipid mediators into a smaller volume and purifies them from salts and other matrix components that would interfere with LC-MS/MS analysis.
-
Procedure:
-
a. Condition the C18 cartridge with 1 column volume of methanol, followed by 1 column volume of water.
-
b. Acidify the supernatant to pH ~3.5 with dilute acid and load it onto the conditioned cartridge.
-
c. Wash the cartridge with water, followed by hexane to remove neutral lipids.
-
d. Elute the desired lipid mediators with methyl formate or ethyl acetate.
-
-
-
Sample Concentration & Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Causality: Volatilizing the organic solvent concentrates the analytes. Using nitrogen prevents oxidation of the sensitive polyunsaturated lipid structures.
-
Procedure: Reconstitute the dried residue in a small, precise volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water). This step is critical for ensuring compatibility with the reverse-phase column and delivering a concentrated plug of analyte for injection.
-
-
LC-MS/MS Analysis:
-
Action: Inject the reconstituted sample onto a reverse-phase C18 column connected to a triple quadrupole mass spectrometer operating in negative ion mode.
-
Causality: Reverse-phase chromatography separates lipids based on their hydrophobicity. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, providing two layers of specificity: it selects for the parent mass of RvD1 (m/z 375.2) and then detects a specific, high-abundance fragment ion (e.g., m/z 141) generated upon collision-induced dissociation. This parent-fragment transition is unique to RvD1, ensuring unambiguous identification.[9]
-
Typical MRM Transitions:
-
RvD1: Q1: 375.2 -> Q3: 141.0
-
d5-RvD1 (Internal Standard): Q1: 380.2 -> Q3: 141.0
-
-
-
Data Analysis & Quantification:
-
Action: Integrate the peak areas for the endogenous RvD1 and the d5-RvD1 internal standard.
-
Causality: A standard curve is generated using known amounts of authentic RvD1 standard, plotting the ratio of (RvD1 area / d5-RvD1 area) against concentration. The concentration in the unknown biological sample is then calculated from this curve, providing a robust and validated quantitative result.
-
References
-
Nshimiyimana, R., Simard, M., Teder, T., Rodriguez, A. R., Spur, B. W., Haeggström, J. Z., & Serhan, C. N. (2024). Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . Proceedings of the National Academy of Sciences, 121(37), e2405821121. [Link]
-
Nshimiyimana, R., Simard, M., Teder, T., Rodriguez, A. R., Spur, B. W., Haeggström, J. Z., & Serhan, C. N. (2024). Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)- epoxytetraene in human . Semantic Scholar. [Link]
-
Sun, Y., et al. (2017). Resolvins E1 and D1 in Choroid-Retinal Endothelial Cells and Leukocytes: Biosynthesis and Mechanisms of Anti-inflammatory Actions . Investigative Ophthalmology & Visual Science. [Link]
-
Biosynthesis of D-series resolvins. DHA is the endogenous substrate for... . ResearchGate. [Link]
-
Calder, P. C. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation . Molecules, 26(10), 2957. [Link]
-
Al-Rawi, N. H., et al. (2023). This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 . Molecules, 28(14), 5406. [Link]
-
Zhang, Y., et al. (2022). This compound Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways . International Journal of Molecular Sciences, 23(21), 13193. [Link]
-
Nshimiyimana, R., et al. (2024). Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . PNAS, 121(37). [Link]
-
Tofan, M., et al. (2024). Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation . Antioxidants, 13(2), 163. [Link]
-
Titos, E., et al. (2016). This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat . The Journal of Immunology, 197(4), 1419–1428. [Link]
-
Bair, A. M., et al. (2016). Expression of this compound Biosynthetic Pathways in Salivary Epithelium . The FASEB Journal, 30(4), 1679–1689. [Link]
-
Ostermann, A. I., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples . Frontiers in Pharmacology, 10, 203. [Link]
-
Kain, V., et al. (2015). This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function . Journal of Molecular and Cellular Cardiology, 84, 24–35. [Link]
-
Dalli, J., et al. (2017). Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair . The Journal of Clinical Investigation, 127(8), 2974–2987. [Link]
-
Hong, S., et al. (2007). This compound, Protectin D1, and Related Docosahexaenoic Acid-Derived Products: Analysis via Electrospray/Low Energy Tandem Mass Spectrometry based on Spectra and Fragmentation Mechanisms . Journal of the American Society for Mass Spectrometry, 18(1), 128–144. [Link]
-
Colas, R. A., et al. (2018). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices . Methods in Molecular Biology, 1730, 119–147. [Link]
-
Le, Faouder, P., et al. (2014). This compound limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway . Proceedings of the National Academy of Sciences, 111(40), 14530–14535. [Link]
-
Bei, Y., et al. (2023). This compound-mediated cellular crosstalk protects against MASH . Cell Metabolism, 35(10), 1785–1801.e7. [Link]
-
Dalli, J., et al. (2021). Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation . The FASEB Journal, 35(5), e21544. [Link]
-
Colas, R. A., et al. (2014). Lipid Mediator Metabolomics via LC-MS/MS Profiling and Analysis . Methods in Molecular Biology, 1198, 201–220. [Link]
-
Conversion of docosahexaenoic acid (DHA) to aspirin-triggered D series... . ResearchGate. [Link]
-
Colas, R. A., et al. (2018). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices . ResearchGate. [Link]
-
Kutzner, L., et al. (2023). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators . Frontiers in Immunology, 14. [Link]
-
Barden, A., et al. (2015). Lipid and lipid mediator profiling of human synovial fluid in rheumatoid arthritis patients by means of LC-MS/MS . Journal of Lipid Research, 56(10), 2013–2022. [Link]
-
Balas, L., et al. (2014). LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites . Journal of Chromatography B, 944, 137–145. [Link]
-
Barden, A., et al. (2021). Pharmacokinetics and Changes in Lipid Mediator Profiling after Consumption of Specialized Pro-Resolving Lipid-Mediator-Enriched Marine Oil in Healthy Subjects . Nutrients, 13(10), 3467. [Link]
Sources
- 1. Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation [mdpi.com]
- 5. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of this compound Biosynthetic Pathways in Salivary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 15. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D1: A Technical Guide to the Resolution of Inflammation
Executive Summary
The resolution of inflammation is no longer viewed as a passive decay of pro-inflammatory signals but as an active, agonist-mediated process orchestrated by a novel genus of specialized pro-resolving mediators (SPMs).[1][2] Among these, Resolvin D1 (RvD1), a potent endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a pivotal player in restoring tissue homeostasis.[1][3][4] This technical guide provides an in-depth exploration of RvD1, from its biosynthesis and molecular mechanisms to validated experimental protocols for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to empower the scientific community in harnessing the therapeutic potential of RvD1 and its analogues.
Introduction: The Resolution Revolution
For decades, the inflammatory response was primarily characterized by its onset and propagation, with resolution considered a mere passive dilution of inflammatory stimuli. However, a paradigm shift has occurred, revealing that the return to homeostasis is a highly regulated, active process.[5] This "resolution revolution" is driven by the discovery of SPMs, including resolvins, lipoxins, protectins, and maresins.[6] These molecules are not immunosuppressive; instead, they actively orchestrate the shutdown of the inflammatory response by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and promoting tissue repair.[1][7]
This compound, in particular, has garnered significant attention for its potent and stereoselective anti-inflammatory and pro-resolving actions.[5] It is biosynthesized during the resolution phase of acute inflammation and has demonstrated profound efficacy in a multitude of preclinical models of inflammatory diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[4][8] Understanding the intricate biology of RvD1 is paramount for developing next-generation therapeutics that promote resolution rather than simply blocking inflammation.
The Biochemistry of this compound
Biosynthesis: A Multi-Enzyme Cascade
The journey from dietary omega-3 fatty acids to the potent RvD1 molecule is a testament to the elegance of biological enzymatic pathways. The biosynthesis of RvD1 is a transcellular process, often involving the interplay between different cell types, such as endothelial cells and leukocytes.[9]
The canonical pathway begins with the release of docosahexaenoic acid (DHA) from the cell membrane phospholipids by phospholipase A2 (PLA2).[9] DHA is then sequentially oxygenated by two different lipoxygenase (LOX) enzymes.[6]
-
15-Lipoxygenase (15-LOX) Action: In humans, 15-LOX-1 converts DHA into 17S-hydroperoxy-DHA (17S-HpDHA).[9]
-
5-Lipoxygenase (5-LOX) Action: 17S-HpDHA is then rapidly converted by 5-LOX in neutrophils to a 7,8-epoxide intermediate.[10][11]
-
Hydrolysis to RvD1: This epoxide intermediate is subsequently hydrolyzed to form the final structure of RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).[5][11]
An alternative pathway, known as the aspirin-triggered pathway, leads to the formation of an epimer of RvD1, 17R-RvD1 (AT-RvD1), which exhibits similar potent pro-resolving activities.
Diagram: this compound Biosynthetic Pathway
Caption: Simplified RvD1 signaling cascade in macrophages.
Experimental Protocols and Methodologies
Investigating the bioactions of RvD1 requires robust and validated experimental systems. The following section details key methodologies for studying RvD1 both in vitro and in vivo.
In Vitro Assessment of RvD1 Bioactivity
This protocol assesses the ability of RvD1 to enhance the clearance of apoptotic cells by macrophages, a cornerstone of its pro-resolving function.
Principle: Differentiated macrophages are co-cultured with fluorescently-labeled apoptotic neutrophils in the presence or absence of RvD1. The extent of phagocytosis is quantified by flow cytometry or fluorescence microscopy.
Step-by-Step Methodology:
-
Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs for 7-10 days with M-CSF (50 ng/mL) to differentiate them into macrophages. Alternatively, use a macrophage cell line like THP-1 differentiated with PMA. [1]2. Apoptotic Cell Preparation:
-
Isolate human neutrophils from whole blood using dextran sedimentation followed by Ficoll-Paque gradient.
-
Induce apoptosis by UV irradiation or by aging neutrophils in culture for 18-24 hours.
-
Label apoptotic neutrophils with a fluorescent dye (e.g., pHrodo Red or CFSE).
-
-
Co-culture and Treatment:
-
Plate macrophages at a density of 1x10^5 cells/well.
-
Pre-treat macrophages with RvD1 (typically 1-100 nM) for 15-30 minutes. [3] * Add labeled apoptotic neutrophils at a macrophage-to-neutrophil ratio of 1:5.
-
Incubate for 60-90 minutes at 37°C.
-
-
Quantification:
-
Flow Cytometry: Gently scrape the cells, wash with PBS, and analyze the macrophage population for fluorescence. The percentage of fluorescent macrophages represents the phagocytic index.
-
Microscopy: Wash away non-engulfed neutrophils, fix the cells, and visualize under a fluorescence microscope. Count the number of engulfed cells per macrophage.
-
Self-Validation and Causality: A dose-response curve should be established, with maximal efficiency typically observed around 10 nM. [3]To confirm receptor-mediated action, co-incubation with an ALX/FPR2 or GPR32 antagonist should abrogate the RvD1-induced increase in phagocytosis.
In Vivo Models of Inflammation Resolution
This is a classic, self-resolving model of acute inflammation widely used to study the in vivo effects of pro-resolving mediators.
Principle: Intraperitoneal injection of zymosan (a yeast cell wall component) elicits a robust but self-limited inflammatory response characterized by neutrophil influx followed by their clearance and the appearance of resolution-phase macrophages.
Step-by-Step Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 mL sterile saline).
-
RvD1 Administration:
-
Exudate Collection:
-
At various time points (e.g., 4, 12, 24, 48 hours), euthanize mice and perform peritoneal lavage with 5 mL of cold PBS containing 2 mM EDTA.
-
-
Analysis:
-
Cell Counts and Differentials: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils vs. macrophages) using Wright-Giemsa staining.
-
Flow Cytometry: Use specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) for more precise quantification and characterization of immune cell populations.
-
Mediator Analysis: Centrifuge the lavage fluid and analyze the supernatant for cytokines (ELISA) and lipid mediators (LC-MS/MS).
-
Self-Validation and Causality: Successful pro-resolving action of RvD1 will be demonstrated by a significant reduction in the peak neutrophil count and a faster return to baseline leukocyte numbers compared to the vehicle control. This is often quantified as the "resolution interval" (Ri), the time taken for neutrophil numbers to drop by 50% from their peak.
Quantification of RvD1: LC-MS/MS Lipidomics
Accurate quantification of endogenous and administered RvD1 is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. [2][13] Principle: Lipids are extracted from a biological matrix (e.g., plasma, tissue homogenate, peritoneal lavage), separated by reverse-phase liquid chromatography, and then detected and quantified by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Brief Workflow:
-
Sample Preparation: Add a deuterated internal standard (e.g., RvD1-d5) to the sample for accurate quantification.
-
Lipid Extraction: Perform solid-phase extraction (SPE) using C18 cartridges to isolate the lipid fraction.
-
LC Separation: Use a C18 reverse-phase column with a methanol/water/acetic acid mobile phase gradient to separate RvD1 from other lipid species. [2]4. MS/MS Detection: Utilize a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions (MRM transitions) for RvD1 and its internal standard are monitored for high selectivity and sensitivity. [14][15]
Data Presentation and Interpretation
Quantitative data from RvD1 studies should be presented clearly to allow for robust interpretation and comparison across experiments.
Table 1: In Vitro Bioactivity of this compound on Human Macrophages
| Parameter | Control | RvD1 (1 nM) | RvD1 (10 nM) | RvD1 (100 nM) |
| Phagocytosis Index (%) | 15 ± 2.1 | 28 ± 3.5 | 45 ± 4.2 | 42 ± 3.9 |
| TNF-α Secretion (pg/mL) | 550 ± 45 | 410 ± 38 | 220 ± 25 | 215 ± 28 |
| IL-10 Secretion (pg/mL) | 80 ± 10 | 150 ± 18 | 280 ± 22 | 275 ± 26 |
| Data are representative and presented as mean ± SEM. *p<0.05, *p<0.01 vs. Control. |
Table 2: In Vivo Efficacy of this compound in Murine Peritonitis
| Parameter | Vehicle Control | RvD1 (100 ng/mouse) |
| Peak Neutrophil Influx (x10^6) | 12.5 ± 1.5 | 6.8 ± 0.9 |
| Resolution Interval (Ri) (hours) | ~18 hours | ~10 hours |
| Exudate TNF-α at 12h (pg/mL) | 310 ± 30 | 145 ± 21 |
| *Data are representative and presented as mean ± SEM. *p<0.01 vs. Vehicle Control. |
Therapeutic Potential and Future Directions
The potent pro-resolving actions of RvD1 make it an attractive therapeutic candidate for a wide range of inflammatory diseases. [4]However, the clinical translation of native RvD1 is hampered by its short half-life due to rapid metabolic inactivation. [2][6]This has spurred the development of more stable synthetic analogues that retain the biological activity of the parent molecule but possess improved pharmacokinetic properties. [6][16][17] Future research will focus on:
-
Developing and testing novel, stable RvD1 mimetics. [16]* Elucidating the full spectrum of RvD1's actions on different cell types, including adaptive immune cells.
-
Identifying biomarkers that can track the status of resolution pathways in human diseases.
-
Conducting clinical trials to validate the therapeutic efficacy of pro-resolving strategies in patients.
Conclusion
This compound stands at the forefront of the resolution pharmacology field. It is a powerful endogenous mediator that actively terminates inflammation and promotes a return to tissue homeostasis. By understanding its biosynthesis, intricate signaling mechanisms, and bioactions, researchers and drug developers are now equipped to design and validate novel therapeutic strategies that harness the body's own healing processes. The protocols and insights provided in this guide serve as a foundational resource for advancing the study of RvD1 and accelerating the development of a new class of pro-resolving medicines.
References
-
This compound binds human phagocytes with evidence for proresolving receptors - PMC . National Institutes of Health. [Link]
-
Development of New this compound Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities . ResearchGate. [Link]
-
This compound prevents injurious neutrophil swarming in transplanted lungs . PubMed Central. [Link]
-
This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 . National Institutes of Health. [Link]
-
(PDF) this compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis . ResearchGate. [Link]
-
In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis . PubMed Central. [Link]
-
Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC . National Institutes of Health. [Link]
-
The this compound receptor GPR32 transduces inflammation resolution and atheroprotection . The Journal of Experimental Medicine. [Link]
-
Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages . PNAS. [Link]
-
This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC . National Institutes of Health. [Link]
-
This compound receptor stereoselectivity and regulation of inflammation and proresolving microRNAs . The American Journal of Pathology. [Link]
-
This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes . Cancer Letters. [Link]
-
Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation . MDPI. [Link]
-
This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC . National Institutes of Health. [Link]
-
Maresin-1 Ameliorates Chronic Unpredictable Stress-Induced Depressive-like Behaviors Associated with Dynamic Modulation of Hippocampal Microglial Activity and TSPO PET Signals . MDPI. [Link]
-
Biosynthesis of this compound, resolvin D2, and RCTR1 from 7,8(S,S)- epoxytetraene in human . Semantic Scholar. [Link]
-
This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 . ResearchGate. [Link]
-
Expression of this compound Biosynthetic Pathways in Salivary Epithelium - PMC . National Institutes of Health. [Link]
-
Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PMC . PubMed Central. [Link]
-
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples . National Institutes of Health. [Link]
-
The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation . PubMed. [Link]
-
This compound and Its Aspirin-triggered 17R Epimer. Stereochemical Assignments, Anti-inflammatory Properties, and - DASH (Harvard) . Harvard University. [Link]
-
Development of New this compound Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities . MDPI. [Link]
-
MS/MS fragmentation spectra show positive identification of this compound... . ResearchGate. [Link]
-
This compound binds human phagocytes with evidence for proresolving receptors . PNAS. [Link]
-
This compound, protectin D1, and related docosahexaenoic acid-derived products: Analysis via electrospray/low energy tandem mass spectrometry based on spectra and fragmentation mechanisms . ACS Publications. [Link]
-
This compound activates the inflammation resolving response at splenic and ventricular site following myocardial infarction leading to improved ventricular function . National Institutes of Health. [Link]
Sources
- 1. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of this compound Biosynthetic Pathways in Salivary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound receptor stereoselectivity and regulation of inflammation and proresolving microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prevents injurious neutrophil swarming in transplanted lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Resolvin D1: A Technical Guide to its Anti-Inflammatory Properties and Therapeutic Potential
Abstract
The resolution of inflammation is no longer considered a passive process but an active, agonist-mediated return to homeostasis. Central to this paradigm are the specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators with potent anti-inflammatory and pro-resolving activities. Among these, Resolvin D1 (RvD1), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a key player in orchestrating the cessation of inflammatory responses. This technical guide provides an in-depth exploration of the anti-inflammatory properties of RvD1 for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, multifaceted mechanisms of action, and the experimental methodologies to investigate its therapeutic potential. This guide is designed to be a comprehensive resource, blending established knowledge with practical, field-proven insights to empower the scientific community in harnessing the pro-resolving power of this compound.
Introduction: The Resolution of Inflammation and the Dawn of SPMs
Inflammation is a fundamental protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory diseases. The discovery of SPMs has revolutionized our understanding of inflammation, revealing that its resolution is an active process. SPMs, including resolvins, protectins, and maresins, are biosynthesized during the inflammatory response and function to terminate neutrophil infiltration, stimulate the clearance of apoptotic cells and debris by macrophages, and promote tissue repair. This compound, a member of the D-series resolvins, exhibits potent bioactions in the pico- to nanomolar range, making it a highly promising candidate for therapeutic intervention in a wide array of inflammatory conditions.[1]
Biosynthesis of this compound: From Omega-3 Fatty Acids to Potent Mediator
This compound is endogenously generated from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA).[2] The biosynthetic pathway is a transcellular process, often involving the sequential actions of lipoxygenases (LOX) in different cell types. The process is initiated by the 15-lipoxygenase (15-LOX)-mediated conversion of DHA to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[2] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) in neutrophils or other leukocytes to a 7,8-epoxide intermediate, which is subsequently hydrolyzed to form this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid).
Aspirin, in addition to its well-known anti-inflammatory effects, can trigger the biosynthesis of epimeric forms of SPMs. In the case of RvD1, aspirin-acetylated cyclooxygenase-2 (COX-2) can also convert DHA to a 17R-HpDHA intermediate, leading to the formation of aspirin-triggered this compound (AT-RvD1), which possesses similar potent pro-resolving activities.[3]
Mechanism of Action: Receptor-Mediated Signaling Cascades
This compound exerts its potent anti-inflammatory and pro-resolving effects through stereoselective binding to and activation of two G protein-coupled receptors (GPCRs): ALX/FPR2 (lipoxin A4 receptor/formyl peptide receptor 2) and GPR32.[4][5][6] The engagement of these receptors on various immune cells, including neutrophils and macrophages, initiates a cascade of downstream signaling events that collectively dampen inflammation and promote its resolution.
Modulation of Neutrophil Function
A hallmark of acute inflammation is the rapid infiltration of neutrophils to the site of injury or infection. While essential for host defense, excessive or prolonged neutrophil presence can cause significant tissue damage. This compound plays a critical role in controlling neutrophil trafficking and activity.
-
Inhibition of Chemotaxis: RvD1 potently inhibits neutrophil chemotaxis towards pro-inflammatory chemoattractants.[7][8] This action is mediated through both ALX/FPR2 and GPR32 and involves the inhibition of actin polymerization, a crucial step in cell motility.[5]
-
Reduction of Neutrophil Infiltration: In vivo, administration of RvD1 significantly reduces the number of neutrophils accumulating at inflammatory sites.[3] This has been demonstrated in various models, including zymosan-induced peritonitis.[9]
Reprogramming Macrophage Function
Macrophages are key players in both the initiation and resolution of inflammation. RvD1 promotes a phenotypic switch in macrophages from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) state, which is critical for the clearance of cellular debris and the restoration of tissue homeostasis.
-
Enhancement of Efferocytosis: A pivotal function of pro-resolving macrophages is the engulfment of apoptotic neutrophils, a process termed efferocytosis. RvD1 significantly enhances the efferocytic capacity of macrophages.[5][6] This process is crucial for preventing the secondary necrosis of apoptotic cells and the release of their pro-inflammatory contents.
-
Polarization towards an M2-like Phenotype: RvD1 promotes the polarization of macrophages towards an M2-like phenotype, characterized by the increased production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), and the upregulation of markers like Arginase-1 and CD206.[2][10]
Downstream Signaling Pathways
The binding of RvD1 to ALX/FPR2 and GPR32 triggers intracellular signaling cascades that ultimately lead to the observed anti-inflammatory and pro-resolving effects.
-
Inhibition of NF-κB Signaling: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. RvD1 has been shown to inhibit the activation of the NF-κB pathway in various cell types, including macrophages and microglial cells.[11][12] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK, are also key regulators of the inflammatory response. RvD1 has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of p38 MAPK.[8][11][13]
-
Regulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. RvD1 can suppress the activation of the NLRP3 inflammasome.[12]
-
Activation of the PKA Pathway: Recent studies suggest that the protein kinase A (PKA) pathway plays a role in the pro-resolving actions of RvD1, particularly in the context of macrophage polarization.[4]
Below is a diagrammatic representation of the key signaling pathways modulated by this compound.
// Nodes RvD1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ALX_FPR2 [label="ALX/FPR2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPR32 [label="GPR32", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutrophil [label="Neutrophil", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Macrophage [label="Macrophage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemokines [label="↓ Pro-inflammatory\nChemokines", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokines [label="↓ Pro-inflammatory\nCytokines (TNF-α, IL-6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; IL1b_IL18 [label="↓ IL-1β, IL-18", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; M2_Polarization [label="↑ M2 Polarization\n(↑ IL-10, ↑ Arg-1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Efferocytosis [label="↑ Efferocytosis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Chemotaxis [label="↓ Chemotaxis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges RvD1 -> ALX_FPR2 [label="binds"]; RvD1 -> GPR32 [label="binds"]; ALX_FPR2 -> Neutrophil [label="activates"]; GPR32 -> Neutrophil [label="activates"]; ALX_FPR2 -> Macrophage [label="activates"]; GPR32 -> Macrophage [label="activates"]; Neutrophil -> Chemotaxis [style=dashed, arrowhead=tee]; Macrophage -> Efferocytosis [style=dashed, arrowhead=normal]; Macrophage -> M2_Polarization [style=dashed, arrowhead=normal]; ALX_FPR2 -> NFkB [style=dashed, arrowhead=tee]; GPR32 -> NFkB [style=dashed, arrowhead=tee]; ALX_FPR2 -> MAPK [style=dashed, arrowhead=tee]; GPR32 -> MAPK [style=dashed, arrowhead=tee]; ALX_FPR2 -> NLRP3 [style=dashed, arrowhead=tee]; GPR32 -> PKA [style=dashed, arrowhead=normal]; NFkB -> Cytokines; MAPK -> Cytokines; NLRP3 -> IL1b_IL18; PKA -> M2_Polarization;
// Caption {rank=sink; labelloc="b"; label="this compound Signaling Pathways";} }
Caption: this compound signaling pathways.Experimental Protocols for Investigating this compound Bioactions
To rigorously assess the anti-inflammatory and pro-resolving properties of RvD1, a combination of in vitro and in vivo experimental models is essential. The following section provides detailed, step-by-step methodologies for key assays.
In Vitro Assays
This assay quantifies the ability of RvD1 to inhibit the migration of neutrophils towards a chemoattractant.
-
Principle: Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., LTB4 or IL-8). The number of neutrophils that migrate through the pores to the lower chamber is quantified.
-
Protocol:
-
Isolate human or murine neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend the purified neutrophils in a serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of RvD1 (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of a 24-well plate.
-
Place Transwell inserts with a 3-5 µm pore size membrane into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each Transwell insert.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Remove the Transwell inserts and quantify the number of migrated neutrophils in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence on a plate reader.
-
-
Data Analysis: Express the results as the percentage of migrated cells relative to the vehicle control. Calculate the IC50 value for RvD1's inhibition of chemotaxis.
This assay measures the capacity of RvD1 to enhance the engulfment of apoptotic cells by macrophages.
-
Principle: Apoptotic cells (e.g., neutrophils) are labeled with a fluorescent dye and co-cultured with macrophages. The percentage of macrophages that have engulfed the apoptotic cells is determined by microscopy or flow cytometry.
-
Protocol:
-
Isolate human or murine macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages).
-
Induce apoptosis in a separate population of cells (e.g., neutrophils) by UV irradiation or treatment with an apoptosis-inducing agent. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE).
-
Plate the macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of RvD1 (e.g., 1, 10, 100 nM) or vehicle control for 1-2 hours.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Co-culture for 60-90 minutes at 37°C.
-
Gently wash away non-engulfed apoptotic cells.
-
Quantify efferocytosis by either:
-
Fluorescence Microscopy: Count the number of macrophages containing fluorescently labeled apoptotic cells.
-
Flow Cytometry: Stain the macrophages with a macrophage-specific antibody (e.g., F4/80) conjugated to a different fluorophore and analyze the percentage of double-positive cells.
-
-
-
Data Analysis: Calculate the phagocytic index, which is the percentage of macrophages that have engulfed at least one apoptotic cell.
This assay quantifies the effect of RvD1 on the production of pro- and anti-inflammatory cytokines by immune cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant of cell cultures.
-
Protocol:
-
Culture immune cells (e.g., macrophages) in a 24-well plate.
-
Pre-treat the cells with various concentrations of RvD1 (e.g., 1, 10, 100 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 100 ng/mL lipopolysaccharide [LPS]).
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Express the results as pg/mL or ng/mL.
This technique allows for the detection of the activation state of key signaling proteins in response to RvD1.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p38 MAPK, phospho-NF-κB p65).
-
Protocol:
-
Culture cells and treat with RvD1 and/or a pro-inflammatory stimulus for the desired time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of the phosphorylated protein to the total protein.
In Vivo Model: Zymosan-Induced Peritonitis
This is a widely used and well-characterized model of self-resolving acute inflammation to assess the pro-resolving actions of compounds like RvD1 in a whole-animal system.[9][14]
-
Principle: Intraperitoneal injection of zymosan, a yeast cell wall component, induces a robust but self-resolving inflammatory response characterized by the sequential infiltration of neutrophils and then monocytes/macrophages.
-
Protocol:
-
Administer RvD1 (e.g., 10-100 ng per mouse) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection to mice.
-
Shortly after, induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse in sterile saline).
-
At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, euthanize the mice and perform a peritoneal lavage with 5-10 mL of sterile PBS.
-
Collect the peritoneal exudate and determine the total leukocyte count using a hemocytometer.
-
Perform differential cell counts by staining cytospin preparations with a Wright-Giemsa stain or by using flow cytometry with specific antibodies to identify neutrophils (e.g., Ly-6G+) and macrophages (e.g., F4/80+).
-
The peritoneal lavage fluid can also be used to measure cytokine and chemokine levels by ELISA and for lipid mediator profiling by LC-MS/MS.
-
-
Data Analysis: Compare the number of infiltrating neutrophils and macrophages, as well as the levels of inflammatory mediators, between the RvD1-treated and vehicle-treated groups at each time point.
Below is a workflow diagram for the zymosan-induced peritonitis model.
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// Edges Start -> RvD1_Admin; RvD1_Admin -> Zymosan_Inject; Zymosan_Inject -> Time_Points; Time_Points -> Lavage; Lavage -> Analysis; Analysis -> Cell_Count; Analysis -> Cytokine_Analysis; Analysis -> Lipid_Profiling; Cell_Count -> End; Cytokine_Analysis -> End; Lipid_Profiling -> End;
// Caption {rank=sink; labelloc="b"; label="Zymosan-Induced Peritonitis Workflow";} }
Caption: Workflow for the zymosan-induced peritonitis model.Quantitative Data Summary
The following tables summarize key quantitative data on the bioactions of this compound.
Table 1: In Vitro Effects of this compound on Immune Cell Functions
| Assay | Cell Type | Stimulus | RvD1 Concentration | Effect | Reference |
| Chemotaxis | Human Neutrophils | LTB4 (10 nM) | 1-10 nM | Inhibition of migration | [8] |
| Efferocytosis | Human Macrophages | Apoptotic PMNs | 10 nM | Increased phagocytosis | [5][6] |
| Cytokine Production | Human Macrophages | LPS (100 ng/mL) | 10 nM | ↓ TNF-α, IL-1β, IL-8; ↑ IL-10 | [10][15] |
| NF-κB Activation | Murine Microglia | LPS (100 ng/mL) | 10-100 nM | Inhibition of p65 nuclear translocation | [11] |
| p38 MAPK Phosphorylation | Human Synoviocytes | IL-1β (1 ng/mL) | 100 nM | Inhibition of phosphorylation | [8] |
Table 2: In Vivo Effects of this compound in Zymosan-Induced Peritonitis
| Parameter | Time Point | RvD1 Dose (per mouse) | Effect | Reference |
| Neutrophil Infiltration | 4 hours | 10-100 ng | Significant reduction in neutrophil numbers | [9] |
| Macrophage Infiltration | 24 hours | 10-100 ng | Increased number of pro-resolving macrophages | |
| Pro-inflammatory Cytokines | 4-12 hours | 100 ng | Reduction in TNF-α and IL-6 levels | [10] |
| Resolution Interval (Ri) | 12-48 hours | 100 ng | Shortened resolution interval | [9] |
Therapeutic Potential and Future Directions
The potent and multifaceted anti-inflammatory and pro-resolving actions of this compound position it as a highly attractive therapeutic candidate for a wide range of diseases characterized by unresolved inflammation. These include, but are not limited to, cardiovascular diseases, neurodegenerative disorders, autoimmune diseases, and chronic inflammatory conditions of the lung, kidney, and joints.
The development of stable analogs of RvD1 that are resistant to metabolic inactivation is an active area of research.[3] Furthermore, novel drug delivery systems are being explored to ensure targeted and sustained delivery of RvD1 to inflammatory sites.
As our understanding of the intricate mechanisms governing the resolution of inflammation continues to expand, so too will the opportunities to harness the therapeutic potential of this compound and other SPMs. This technical guide provides a solid foundation for researchers to explore the exciting frontier of resolution pharmacology and to contribute to the development of a new generation of therapies that promote the body's own healing processes.
References
-
This compound and D2 inhibit tumour growth and inflammation via modulating macrophage polarization. Cell Communication and Signaling. [Link]
-
The this compound receptor GPR32 transduces inflammation resolution and atheroprotection. Journal of Clinical Investigation. [Link]
-
This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. The Journal of Immunology. [Link]
-
This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. The Journal of Immunology. [Link]
-
This compound Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells. Medical Science Monitor. [Link]
-
This compound Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. [Link]
-
This compound suppresses inflammation in human fibroblast-like synoviocytes via the p-38, NF-κB, and AKT signaling pathways. Journal of Orthopaedic Science. [Link]
-
The this compound receptor GPR32 transduces inflammation-resolution and atheroprotection. Journal of Clinical Investigation. [Link]
-
A multiscale hybrid model for exploring the effect of this compound on macrophage polarization during acute inflammation. PLoS Computational Biology. [Link]
-
This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5. Iranian Journal of Immunology. [Link]
-
Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs. Nature Immunology. [Link]
-
This compound binds human phagocytes with evidence for proresolving receptors. Proceedings of the National Academy of Sciences. [Link]
-
This compound binds human phagocytes with evidence for proresolving receptors. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis. PLoS ONE. [Link]
-
Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio. International Journal of Molecular Sciences. [Link]
-
Zymosan-A Induced Mouse Peritonitis Model. Melior Discovery. [Link]
-
This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32. The Journal of Immunology. [Link]
-
Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury. Journal of Neuroinflammation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. This compound Attenuates Mpp+-Induced Parkinson Disease via Inhibiting Inflammation in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Modulates the Inflammatory Processes of Human Periodontal Ligament Cells via NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Harnessing Cell Culture Models to Elucidate the Pro-Resolving Effects of Resolvin D1
I. Introduction: Beyond Anti-Inflammation - The Dawn of Resolution Pharmacology
For decades, the pharmacological approach to inflammation has been centered on inhibition. While effective at mitigating the initial inflammatory cascade, this strategy often overlooks a crucial aspect of the biological process: active resolution. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly orchestrated process driven by a class of molecules known as Specialized Pro-Resolving Mediators (SPMs).
Resolvin D1 (RvD1) is a potent SPM derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in steering the inflammatory response towards resolution, thereby preventing chronic inflammation and promoting tissue homeostasis. Unlike traditional anti-inflammatory drugs that can be immunosuppressive, RvD1 orchestrates a "clean-up" operation by enhancing the clearance of apoptotic cells and debris, reducing neutrophil infiltration, and promoting a pro-resolving macrophage phenotype.
This application note provides a comprehensive guide for researchers on utilizing cell culture models to investigate the multifaceted effects of RvD1. We will delve into the selection of appropriate cell models, provide detailed, validated protocols for key functional assays, and discuss the underlying signaling pathways that govern RvD1's bioactivity.
II. The Mechanism of Action: How RvD1 Orchestrates Resolution
RvD1 exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the ALX/FPR2 receptor and the GPR32 receptor. The engagement of these receptors on various immune and stromal cells initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory signaling while simultaneously activating pro-resolving pathways.
Key Signaling Events:
-
Inhibition of NF-κB Signaling: RvD1 can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Activation of Phagocytosis: RvD1 primes macrophages and other phagocytes to efficiently engulf apoptotic neutrophils and cellular debris, a process known as efferocytosis. This is mediated, in part, by the upregulation of phagocytic receptors and the modulation of cytoskeletal dynamics.
-
Modulation of Kinase and Phosphatase Activity: RvD1 signaling often involves the activation of protein kinase C (PKC) and the recruitment of intracellular calcium, as well as the activation of phosphatases that can dephosphorylate and inactivate pro-inflammatory signaling components.
Caption: RvD1 signaling through ALX/FPR2 and GPR32 receptors.
III. Selecting the Appropriate Cell Culture Model
The choice of cell model is critical for obtaining biologically relevant data. The ideal model will express the target RvD1 receptors and exhibit a functional response to RvD1 treatment.
| Cell Type | Common Cell Lines/Primary Cells | Key Applications | Advantages | Considerations |
| Macrophages | THP-1 (human monocyte-derived), RAW 264.7 (murine), Bone Marrow-Derived Macrophages (BMDMs) | Phagocytosis, efferocytosis, cytokine production, macrophage polarization (M1/M2) | Central players in resolution, highly responsive to RvD1 | Primary cells have donor variability; cell lines may not fully recapitulate primary cell biology |
| Neutrophils | HL-60 (human promyelocytic leukemia, differentiated), Primary human or murine neutrophils | Chemotaxis, reactive oxygen species (ROS) production, apoptosis | Key initiators of acute inflammation | Short-lived in culture, requiring careful handling and experimental timing |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | Neutrophil-endothelial adhesion, vascular permeability, expression of adhesion molecules | Model the vascular component of inflammation | Primary cells have a limited lifespan in culture |
IV. Experimental Protocols
A. General Handling and Preparation of this compound
RvD1 is a lipid mediator and is susceptible to degradation. Proper handling is paramount to ensure its bioactivity.
-
Storage: Store the stock solution of RvD1 (typically in ethanol) at -80°C in a tightly sealed vial. Minimize freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock in the appropriate cell culture medium. It is recommended to perform serial dilutions. The final concentration of ethanol in the culture medium should be kept to a minimum (<0.1%) and a vehicle control (medium with the same final concentration of ethanol) should always be included in experiments.
-
Typical Concentration Range: The effective concentration of RvD1 typically ranges from 1 nM to 100 nM, with many studies showing significant effects at 10-100 nM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell model and assay.
B. Protocol 1: Macrophage Phagocytosis Assay
This protocol assesses the ability of RvD1 to enhance the phagocytic capacity of macrophages, a key pro-resolving function.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
pHrodo™ Green Zymosan Bioparticles™ or fluorescently labeled E. coli particles
-
Lipopolysaccharide (LPS)
-
Plate reader with fluorescence capabilities or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Inflammatory Challenge (Optional): To model an inflammatory environment, you can pre-treat the cells with LPS (100 ng/mL) for 2-4 hours.
-
RvD1 Treatment: Remove the medium and add fresh medium containing RvD1 (e.g., 10 nM, 50 nM, 100 nM) or vehicle control. Incubate for 1 hour at 37°C.
-
Phagocytosis Induction: Add the pHrodo™ Green Zymosan Bioparticles™ or fluorescently labeled E. coli to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for phagocytosis.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity directly in the plate. An increase in fluorescence indicates phagocytosis of the pHrodo™ particles into the acidic phagosomes.
-
Flow Cytometry: Gently scrape or detach the cells, wash with PBS, and analyze the fluorescence intensity of the cell population.
-
-
Data Analysis: Normalize the fluorescence intensity of the RvD1-treated groups to the vehicle control group.
Caption: Experimental workflow for the macrophage phagocytosis assay.
C. Protocol 2: Neutrophil Chemotaxis Assay
This protocol measures the ability of RvD1 to inhibit neutrophil migration towards a chemoattractant, a key step in limiting excessive inflammation.
Materials:
-
Neutrophil-like cells (e.g., differentiated HL-60) or primary neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a 3-5 µm pore size membrane)
-
Chemoattractant (e.g., Leukotriene B4 (LTB4) or fMLP)
-
This compound
-
Calcein-AM stain
Procedure:
-
Cell Preparation: Isolate primary neutrophils or differentiate HL-60 cells. Resuspend the cells in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
RvD1 Pre-treatment: Incubate the cell suspension with RvD1 (e.g., 100 nM) or vehicle for 15-30 minutes at 37°C.
-
Chemotaxis Chamber Setup:
-
Add the chemoattractant (e.g., 10 nM LTB4) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane over the lower wells.
-
Add the RvD1-pre-treated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification of Migration:
-
Remove the insert and wipe off the non-migrated cells from the top of the membrane.
-
The migrated cells on the underside of the membrane can be fixed, stained with DAPI or another nuclear stain, and counted under a microscope.
-
Alternatively, lyse the migrated cells and quantify them using a fluorescent dye like Calcein-AM and a plate reader.
-
-
Data Analysis: Express the number of migrated cells in the RvD1-treated group as a percentage of the migration observed in the vehicle control group.
D. Protocol 3: Analysis of Inflammatory Gene Expression by qPCR
This protocol is used to determine if RvD1 can suppress the expression of pro-inflammatory genes in response to an inflammatory stimulus.
Materials:
-
Macrophages (e.g., THP-1 derived)
-
LPS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 12-well or 6-well plate. Pre-treat the cells with RvD1 (e.g., 100 nM) or vehicle for 1 hour.
-
Inflammatory Stimulation: Add LPS (100 ng/mL) to the wells and incubate for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the LPS + RvD1 treated group to the group treated with LPS alone.
V. Expected Results and Data Interpretation
| Assay | Parameter Measured | Expected Effect of RvD1 |
| Macrophage Phagocytosis | Fluorescence intensity or percentage of phagocytic cells | Increase |
| Neutrophil Chemotaxis | Number of migrated cells | Decrease |
| qPCR | Relative mRNA expression of TNF-α, IL-6, etc. | Decrease |
| ELISA/Western Blot | Protein levels of inflammatory cytokines (e.g., TNF-α) or signaling proteins (e.g., phospho-IκBα) | Decrease |
Self-Validation and Trustworthiness:
Each protocol is a self-validating system. For instance, in the phagocytosis assay, a known inhibitor of phagocytosis (e.g., cytochalasin D) can be used as a negative control to ensure the measured signal is specific. In the chemotaxis assay, a condition without a chemoattractant in the lower well should show minimal migration. For qPCR, "no reverse transcriptase" controls should be included to check for genomic DNA contamination.
VI. Conclusion
Cell culture models are indispensable tools for dissecting the molecular mechanisms of RvD1 and other SPMs. By selecting the appropriate cell types and employing robust functional assays, researchers can gain valuable insights into the pro-resolving pharmacology of these novel lipid mediators. The protocols outlined in this application note provide a solid foundation for investigating the therapeutic potential of RvD1 in a controlled in vitro environment, paving the way for the development of new therapies for a wide range of inflammatory diseases.
VII. References
-
Title: Pro-Resolving Lipid Mediators are Leads for Resolution Physiology and Pharmacology Source: Nature URL: [Link]
-
Title: Resolvins and Protectins in Inflammation Resolution Source: Chemical Reviews URL: [Link]
-
Title: this compound and its aspirin-triggered epimer promote resolution of inflammation by shifting macrophage phenotype Source: Nature Immunology URL: [Link]
-
Title: this compound-Receptor Axis in the Control of Inflammation and Resolution Source: Frontiers in Immunology URL: [Link]
-
Title: this compound enhances the resolution of inflammation and prevents the transition to chronic inflammation Source: The Journal of Clinical Investigation URL: [Link]
Application Notes and Protocols: Commercial Sources and Experimental Guidelines for Stable Resolvin D1 Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Resolvin D1 and the Need for Stability
This compound (RvD1), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), holds immense therapeutic potential.[1][2] It actively orchestrates the resolution of inflammation, a process critical for returning tissues to homeostasis following injury or infection.[1] Unlike traditional anti-inflammatory drugs that primarily block the initiation of inflammation, RvD1 and other SPMs promote its active resolution by enhancing the clearance of apoptotic cells and debris, reducing neutrophil infiltration, and switching macrophage phenotypes from pro-inflammatory to pro-resolving.[2][3] However, the clinical translation of native RvD1 is hampered by its chemical instability and rapid metabolic inactivation in vivo.[2][4][5] This has spurred the development and commercialization of stable analogs designed to overcome these limitations while retaining the potent pro-resolving activities of the parent molecule.[2][6] This guide provides a comprehensive overview of commercially available stable RvD1 analogs, their handling, and detailed protocols for their application in both in vitro and in vivo research settings.
Commercial Sources of Stable this compound Analogs
Several reputable vendors supply high-purity, stable analogs of this compound suitable for research purposes. The following table summarizes some of the key commercially available options. Researchers should always consult the manufacturer's certificate of analysis for batch-specific information.
| Product Name | Supplier | Catalog Number | Key Features |
| This compound | Cayman Chemical | 10012554 | The native, biologically active molecule. Serves as a primary reference compound.[7] |
| MedChemExpress | HY-125527 | High-purity native this compound for research applications.[3] | |
| This compound-d5 | MedChemExpress | HY-125527-CS-1 | Deuterium-labeled analog, suitable as an internal standard for mass spectrometry-based quantification.[8] |
| This compound methyl ester | MedChemExpress | HY-125527A | Methyl ester form, which can exhibit increased stability and is often used in in vivo studies.[9] |
| Aspirin-Triggered this compound (AT-RvD1) | Cayman Chemical | 13060 | A 17(R)-epimer of RvD1, often more resistant to metabolic inactivation.[1] |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | (Various custom synthesis) | N/A | A synthetic analog with a benzene ring structure that confers resistance to degradation.[10] |
| Imidazole-derived RvD1 analogs | (Various custom synthesis) | N/A | Novel synthetic analogs with an imidazole moiety, showing enhanced antioxidant and pro-resolving properties.[5] |
| p-MPPF | (Various custom synthesis) | N/A | A novel chemically stable analog of RvD1 that has shown efficacy in experimental autoimmune encephalomyelitis.[4] |
This compound Signaling Pathways
This compound exerts its pro-resolving effects by binding to two G protein-coupled receptors (GPCRs): ALX/FPR2 (lipoxin A4 receptor) and GPR32.[11] The activation of these receptors triggers a cascade of intracellular signaling events that collectively dampen pro-inflammatory pathways and promote resolution.
Caption: Simplified signaling pathway of this compound.
Protocols and Methodologies
Storage and Handling of this compound Analogs
Proper storage and handling are critical to maintaining the bioactivity of this compound and its analogs.
Protocol 1: Storage and Preparation of Stock Solutions
-
Storage: Upon receipt, store the compound in its original vial at -80°C.[2] Protect from light and moisture. Cayman Chemical suggests a stability of at least one year when stored under these conditions.[7]
-
Solvent Selection: The product is typically supplied as a solution in ethanol.[12] It is recommended to store and handle the product in this ethanol solution. Avoid solvents like dimethyl formamide (DMF) or DMSO, as they can cause isomerization and degradation.[12]
-
Preparation of Stock Solution: If received as a solid, prepare a stock solution in ethanol. For example, to make a 1 mg/ml stock solution, add 1 ml of ethanol to 1 mg of the compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes in amber glass vials or vials protected from light.[12]
-
Working Solutions: For biological experiments, further dilutions should be made from the stock solution into aqueous buffers or isotonic saline immediately before use.[2][12] Ensure the final concentration of the organic solvent is minimal to avoid off-target effects.[12] If a solvent-free solution is required, the ethanol can be evaporated under a gentle stream of nitrogen, and the neat oil can be dissolved directly in the aqueous buffer.[12] Aqueous solutions should be used immediately and any unused portion discarded.[12]
In Vitro Application: Macrophage Phagocytosis Assay
This protocol describes a common in vitro assay to assess the pro-resolving activity of a stable RvD1 analog by measuring its effect on macrophage phagocytosis.
Protocol 2: In Vitro Macrophage Phagocytosis Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media and conditions.
-
Cell Plating: Plate the macrophages in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Preparation of RvD1 Analog: Prepare a working solution of the stable RvD1 analog in the cell culture medium. A typical concentration range to test is 0.1-100 nM.[3]
-
Treatment: Pre-incubate the macrophages with the RvD1 analog or vehicle control for 30 minutes.[11]
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles or apoptotic cells to the wells and incubate for a defined period (e.g., 60 minutes) to allow for phagocytosis.
-
Quenching: Quench the extracellular fluorescence using a quenching agent like trypan blue.
-
Quantification: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. An increase in fluorescence in the RvD1 analog-treated wells compared to the vehicle control indicates enhanced phagocytosis.
In Vivo Application: Murine Model of Peritonitis
This protocol outlines a widely used in vivo model to evaluate the anti-inflammatory and pro-resolving effects of stable RvD1 analogs.
Protocol 3: In Vivo Zymosan-Induced Peritonitis in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old). All animal procedures should be approved by the institutional animal care and use committee.
-
Preparation of RvD1 Analog for Injection: Prepare the stable RvD1 analog in sterile saline containing a low percentage of ethanol (e.g., 0.1%) as a vehicle.[11] A typical dose range is 1-100 ng per mouse.[11][13]
-
Administration: Administer the RvD1 analog or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) immediately before the inflammatory challenge.[11]
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/ml in sterile saline).[11]
-
Lavage and Cell Counting: At a specific time point (e.g., 4 hours for assessing peak inflammation or 24 hours for resolution), euthanize the mice and collect the peritoneal exudate by lavage with sterile PBS.
-
Cell Differential: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Perform cytospin preparations and stain with a differential stain (e.g., Wright-Giemsa) to enumerate neutrophils and macrophages.
-
Data Analysis: A significant reduction in the number of neutrophils in the peritoneal lavage of mice treated with the RvD1 analog compared to the vehicle control indicates a potent anti-inflammatory effect.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel stable this compound analog.
Caption: A generalized experimental workflow for the evaluation of stable RvD1 analogs.
Conclusion
The development of stable this compound analogs represents a significant advancement in the field of resolution pharmacology. By overcoming the inherent instability of the native molecule, these analogs provide researchers with powerful tools to investigate the therapeutic potential of pro-resolving pathways in a wide range of inflammatory diseases. The commercial availability of these compounds, coupled with standardized protocols for their use, will undoubtedly accelerate the translation of this exciting area of research from the laboratory to the clinic.
References
-
This compound ELISA - Cambridge Bioscience . Cambridge Bioscience. Available at: [Link]
-
This compound: A key endogenous inhibitor of neuroinflammation . PubMed. Available at: [Link]
-
This compound/N-formyl peptide receptor 2 ameliorates paclitaxel-induced neuropathic pain through the activation of IL-10/Nrf2/HO-1 pathway in mice . Frontiers. Available at: [Link]
-
Major structure-activity relationships of resolvins, protectins, maresins and their analogues . CORA. Available at: [Link]
-
Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation . MDPI. Available at: [Link]
-
The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation . PubMed. Available at: [Link]
-
This compound limits PMN recruitment to inflammatory loci: receptor dependent actions . PMC. Available at: [Link]
-
Development of New this compound Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities . NIH. Available at: [Link]
-
Pro-resolving actions of a new this compound analog mimetic qualifies as an immunoresolvent . ResearchGate. Available at: [Link]
-
The this compound Analogue Controls Maturation of Dendritic Cells and Suppresses Alloimmunity in Corneal Transplantation . PMC. Available at: [Link]
-
(PDF) this compound attenuates the inflammatory process in mouse model of LPS‐induced keratitis . ResearchGate. Available at: [Link]
-
This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 . PMC. Available at: [Link]
-
Development of this compound analogues. Endogenous this compound (RvD1) structure is . ResearchGate. Available at: [Link]
-
The this compound receptor GPR32 transduces inflammation resolution and atheroprotection . PMC. Available at: [Link]
-
Specialized Pro-Resolving Mediators as Resolution Pharmacology for the Control of Pain and Itch . PMC. Available at: [Link]
-
Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease . Frontiers. Available at: [Link]
-
A multiscale hybrid model for exploring the effect of this compound on macrophage polarization during acute inflammation . Utrecht University. Available at: [Link]
-
Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications . MDPI. Available at: [Link]
-
This compound Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 . ResearchGate. Available at: [Link]
-
Specialized Pro-Resolving Mediator Network: An Update on Production and Actions . PMC. Available at: [Link]
Sources
- 1. This compound: A key endogenous inhibitor of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The chemically stable analogue of this compound ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New this compound Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The this compound Analogue Controls Maturation of Dendritic Cells and Suppresses Alloimmunity in Corneal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Protocols for Resolvin D1 Delivery In Vivo
Abstract
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] Unlike anti-inflammatory agents that merely block enzymes (e.g., COX-2 inhibitors), RvD1 actively drives the return to homeostasis by stimulating macrophage efferocytosis and inhibiting neutrophil infiltration via the ALX/FPR2 and GPR32 receptors. However, its therapeutic application in vivo is frequently compromised by its inherent instability (oxidation, light sensitivity) and rapid metabolic inactivation. This guide provides field-proven protocols for the successful delivery of RvD1, ensuring bioavailability and experimental reproducibility.
Part 1: Pre-Formulation & Handling (The "Cold Chain" Directive)
Critical Warning: RvD1 is a polyunsaturated lipid mediator. It is highly susceptible to isomerization and oxidation. 90% of experimental failures with RvD1 are due to improper handling before the drug ever enters the animal.
Storage and Aliquoting
-
Primary Storage: -80°C.
-
Solvent: RvD1 is typically supplied in ethanol. Never store RvD1 in aqueous buffers (PBS/Saline) for more than 1 hour; it will degrade or adhere to plastic surfaces.
-
Inert Atmosphere: Always overlay open vials with inert gas (Argon or Nitrogen) before re-sealing. Oxygen is the enemy.
-
Light Protection: Handle under low light or yellow light. Use amber vials.
The "Flash-Evaporation" Technique
For formulations requiring zero ethanol (e.g., sensitive cell cultures or specific intracranial injections), the ethanol must be removed immediately prior to use.
-
Aliquot the required amount of RvD1 (e.g., 10 µg) into a glass vial.
-
Use a gentle stream of Nitrogen gas to evaporate the ethanol.
-
Immediately reconstitute in the delivery vehicle (e.g., sterile saline + 0.1% BSA).
-
Note: Albumin (BSA) acts as a carrier protein, mimicking physiological transport and preventing the lipid from sticking to the glass/plastic.
-
Handling Workflow Diagram
The following diagram illustrates the mandatory "Chain of Custody" for RvD1 handling to prevent degradation.
Figure 1: Critical handling workflow to maintain RvD1 structural integrity. Note the Nitrogen flush step for stock preservation.
Part 2: Routes of Administration & Dosage
The choice of RvD1 form is critical. Native RvD1 is rapidly metabolized by eicosanoid oxidoreductases. For experiments requiring effects lasting >4 hours, Aspirin-Triggered RvD1 (AT-RvD1) is recommended. AT-RvD1 is the 17R-epimer and resists enzymatic degradation while activating the same receptors.
Dosage & Vehicle Table
| Route | Target Model | Recommended Dosage | Vehicle Formulation | Notes |
| Intraperitoneal (IP) | Peritonitis, Sepsis, Colitis | 100 ng - 300 ng / mouse | Sterile Saline + 0.1% EtOH | Most common. Rapid absorption. |
| Intravenous (IV) | Ischemia/Reperfusion (Heart/Kidney) | 0.5 - 1.0 µg/kg | Sterile PBS (pH 7.4) | Administer slowly (tail vein). |
| Topical (Ocular) | Keratitis, Dry Eye | 100 ng / eye | PBS + 0.05% BSA | Apply as 5-10 µL drops. |
| Intrathecal | Neuropathic Pain | 10 - 100 ng / mouse | Artificial CSF | Requires microsyringe/catheter. |
| Oral (Gavage) | Metabolic Syndrome | 5 - 10 µg/kg | 0.5% Carboxymethylcellulose | Low bioavailability; requires higher dose or AT-RvD1. |
Part 3: Detailed Experimental Protocols
Protocol A: Acute Inflammation (IP Injection)
Objective: Deliver RvD1 to resolve Zymosan-induced peritonitis or LPS-induced inflammation.
Materials:
-
RvD1 Stock (e.g., 100 µg/mL in Ethanol).
-
Sterile Saline (0.9% NaCl).
-
Amber glass vials (1.5 mL).
-
Hamilton Syringe (glass).
Procedure:
-
Calculate: For a group of 10 mice (20g each) at 100 ng/mouse, you need 1000 ng (1 µg) total.
-
Preparation (In Hood):
-
Take 10 µL of RvD1 stock (100 µg/mL) -> This equals 1 µg.
-
Add to 990 µL of Sterile Saline in an amber vial.
-
Final Concentration: 1 ng/µL.
-
Final Ethanol Content: 1% (Acceptable for IP).
-
-
Vortex: Vortex gently for 5 seconds. Do not sonicate (generates heat/oxidation).
-
Administration: Inject 100 µL of this solution IP per mouse.
-
Timing: Administer 1 hour prior to inflammatory challenge (preventative) or at peak inflammation (curative/resolution).
Protocol B: Sustained Release (PLGA Nanoparticles)
Objective: Encapsulate RvD1 for chronic models (e.g., Atherosclerosis, Arthritis) to overcome short half-life. Method: Single Emulsion / Nanoprecipitation (RvD1 is hydrophobic).
Materials:
-
PLGA (50:50, ester terminated).
-
RvD1 (Free acid).[2]
-
Acetone (Organic phase).[3]
-
Poloxamer 188 or PVA (Stabilizer).
Procedure:
-
Organic Phase: Dissolve 20 mg PLGA and 10 µg RvD1 in 1 mL Acetone.
-
Aqueous Phase: Prepare 10 mL of 1% Poloxamer 188 in ultrapure water.
-
Precipitation: Under moderate magnetic stirring (500 RPM), add the Organic Phase dropwise into the Aqueous Phase. Nanoparticles form instantly via solvent displacement.
-
Evaporation: Stir for 3 hours in a fume hood (darkness) to evaporate the Acetone.
-
Wash: Centrifuge at 15,000 x g for 20 mins. Resuspend pellet in PBS.
-
Validation: This method typically yields ~200nm particles. Verify entrapment efficiency by HPLC of the supernatant.
Part 4: Mechanism of Action (Signaling Pathway)
RvD1 functions by binding to the G-protein coupled receptor ALX/FPR2 (and GPR32 in humans). This binding initiates a non-canonical signaling cascade that differs from classical immunosuppression.
Figure 2: The RvD1-ALX/FPR2 signaling axis. Activation shifts the immune profile from pro-inflammatory (M1/PMN influx) to pro-resolving (M2/Clearance).
Part 5: Validation & Quality Control
To ensure your protocol was successful, you must validate the delivery and biological effect.
-
LC-MS/MS Verification:
-
Do not rely on ELISA alone for pharmacokinetics. RvD1 shares epitopes with other metabolites.
-
Extract plasma/tissue using C18 solid-phase extraction columns.
-
Target transition: m/z 375 > 141 (Quantifier).
-
-
Functional Bioassay (Peritoneal Lavage):
-
Collect lavage fluid 4 hours post-Zymosan.
-
Success Metric: >40% reduction in PMN (Ly6G+) infiltration and >30% increase in Macrophage (F4/80+) efferocytosis compared to vehicle.
-
References
-
Serhan, C. N., et al. (2002). "Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals."[4] Journal of Experimental Medicine.
-
Krishnamoorthy, S., et al. (2010). "this compound binds human phagocytes with high affinity and potent signaling pathways." PNAS.
-
Norling, L. V., et al. (2011). "this compound limits polymorphonuclear leukocyte recruitment to inflammatory loci: receptor-dependent actions." Arteriosclerosis, Thrombosis, and Vascular Biology.
-
Fredman, G., et al. (2015). "Targeted nanoparticles containing the proresolving peptide Ac2-26 protect against advanced atherosclerosis in hypercholesterolemic mice." Science Translational Medicine. (Foundational protocol for PLGA-SPM delivery).
-
Spite, M., et al. (2009). "this compound accelerates healing after ischemia/reperfusion injury." Circulation Research.
Sources
Application Note: Measuring Resolvin D1-Induced Phagocytosis and Efferocytosis
Abstract
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] Unlike anti-inflammatory agents that merely inhibit signaling, RvD1 actively drives the resolution of inflammation by stimulating non-phlogistic phagocytosis (removal of pathogens without inducing inflammation) and efferocytosis (clearance of apoptotic cells). This guide provides a rigorous, field-validated workflow for quantifying RvD1-mediated phagocytosis in macrophages using flow cytometry and fluorescence imaging. It addresses the unique physicochemical properties of lipid mediators and details the receptor-specific mechanisms (ALX/FPR2 and GPR32) required for assay validation.
Mechanism of Action & Signaling Pathway
To design a valid assay, one must understand that RvD1 operates via specific G-protein coupled receptors (GPCRs). It does not simply "boost" cell activity; it triggers a specific resolution program.
-
Receptors: RvD1 binds to ALX/FPR2 (Formyl peptide receptor 2) and GPR32 (in humans).[1]
-
Downstream Signaling: Binding triggers G
i/o-protein signaling, leading to the phosphorylation of ERK1/2 and PI3K/Akt activation. This cascade specifically upregulates Rac1 and Cdc42 , GTPases critical for actin polymerization and the formation of the phagocytic cup. -
Outcome: Enhanced engulfment of zymosan, bacteria, and apoptotic neutrophils (PMNs) with a concomitant decrease in pro-inflammatory cytokine secretion (e.g., TNF-
, IL-1 ).
Figure 1: RvD1 Signaling Cascade Driving Phagocytosis
Caption: RvD1 binds ALX/FPR2 or GPR32, activating kinase cascades that drive actin-dependent phagosome formation.[1][2][3]
Experimental Design Considerations
Cell Models[3][4]
-
Primary Human Macrophages: The gold standard. Differentiate PBMCs using GM-CSF (M1-like) or M-CSF (M2-like) for 7 days. RvD1 effects are often more pronounced in M1-like or resolving phenotypes.
-
Cell Lines: THP-1 (human) or RAW 264.7 (murine).
-
Note: Murine cells express the ortholog Fpr2 but lack GPR32. Human cell lines express both.
-
Differentiation: THP-1 monocytes must be differentiated with PMA (e.g., 50 nM, 48h) to become macrophage-like before the assay.
-
RvD1 Handling (Critical)
RvD1 is a lipid mediator and is chemically unstable compared to proteins.
-
Storage: -80°C in ethanol.
-
Light Sensitivity: Strictly avoid direct light. Perform dilutions in low-light conditions.
-
Adsorption: Lipids stick to plastics. Use glass Hamilton syringes for stock handling if possible, or low-retention plasticware.
-
Vehicle Control: You must include a vehicle control containing the exact concentration of ethanol present in the treated wells (typically < 0.1% v/v).
Concentration & Timing[3]
-
Effective Concentration: Biphasic curve. Optimal range is 1 nM – 10 nM . Higher concentrations (>100 nM) may desensitize the receptor.
-
Pre-incubation: Treat cells with RvD1 for 15 minutes prior to adding the phagocytic target.[3] This primes the actin machinery.
Protocol 1: Flow Cytometry Phagocytosis Assay (Zymosan)
This protocol measures the uptake of fluorescently labeled Zymosan A (yeast cell wall particles) by macrophages.
Materials
-
RvD1: Cayman Chemical (Item No. 10012554) or equivalent.[4]
-
Target: pHrodo™ Red Zymosan (fluoresces only in acidic phagosomes) or FITC-Zymosan.
-
Buffer: DPBS with Ca²⁺/Mg²⁺ (ions are required for integrin function).
-
Quenching Agent: Trypan Blue (0.4%) – required if using FITC-Zymosan to quench extracellular fluorescence.
Step-by-Step Workflow
-
Cell Preparation:
-
Plate macrophages at
cells/well in a 24-well plate. -
Allow adherence (overnight for cell lines, 7 days differentiation for primary cells).
-
-
RvD1 Preparation:
-
Evaporate the ethanol from the RvD1 stock using a gentle stream of nitrogen gas (if stock is concentrated).[4]
-
Immediately reconstitute in DPBS to a 10x working solution (e.g., 100 nM).
-
Alternative: If the stock is dilute, dilute directly into media ensuring final ethanol is < 0.1%.
-
-
Priming:
-
Aspirate culture media and replace with 450 µL fresh serum-free media (or low-serum 0.5%).
-
Add 50 µL of RvD1 (10 nM final) or Vehicle.
-
Incubate 15 min at 37°C.
-
-
Phagocytosis:
-
Add fluorescent Zymosan A at a ratio of 5:1 or 10:1 (Particles:Cells).
-
Incubate 30–60 min at 37°C.
-
Negative Control: Incubate one set of wells on ice (4°C) to inhibit active phagocytosis (measures binding only).
-
-
Harvest & Wash:
-
Place plates on ice to stop the reaction.
-
Wash 3x with cold PBS.
-
Quenching (FITC only): Add Trypan Blue (0.04% final) for 1-2 min to quench non-internalized beads. Wash again.
-
Detach cells (Scraper or Accutase) and transfer to flow tubes.
-
-
Acquisition:
-
Acquire >10,000 events on a flow cytometer.
-
Gate on live single cells.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the RvD1 phagocytosis assay.
Protocol 2: Efferocytosis Assay (Clearance of Apoptotic Cells)
RvD1 is a potent driver of efferocytosis. This assay is more physiologically relevant than bead uptake.
Materials
-
Target Cells: Human neutrophils (freshly isolated) or Jurkat cells.
-
Apoptosis Induction: UV irradiation (standard) or Staurosporine.
-
Labeling: CFDA-SE (Carboxyfluorescein diacetate succinimidyl ester) or CellTracker™ Green.
Protocol Modifications
-
Target Preparation:
-
Label neutrophils/Jurkats with CFDA (10 µM) for 15 min.
-
Induce apoptosis (e.g., UV 254 nm for 10 min followed by 3h culture). Verify apoptosis >50% by Annexin V staining.
-
-
Co-Incubation:
-
Pre-treat macrophages with RvD1 (10 nM) for 15 min.
-
Add apoptotic cells at a 3:1 or 5:1 ratio (Target:Macrophage).
-
Incubate 60 min at 37°C.
-
-
Analysis:
-
Wash vigorously to remove non-engulfed apoptotic cells (they are less adherent than macrophages).
-
Stain macrophages with a specific marker (e.g., anti-CD11b APC) to distinguish them from residual target cells.
-
Gating: Select CD11b+ cells and measure the % CFDA+.
-
Data Analysis & Calculations
Do not rely solely on "Percent Positive." You must calculate the Phagocytic Index to account for macrophages that have eaten multiple targets.[5]
Table 1: Calculation Formulas
| Metric | Formula | Interpretation |
| % Phagocytosis | Fraction of population active.[5] | |
| Mean Fluorescence Intensity (MFI) | Geometric Mean of Positive Population | Average load per cell. |
| Phagocytic Index (PI) | Best metric for total clearance capacity. |
Statistical Validation:
-
Normalize data to the Vehicle control (set as 100%).
-
Use One-way ANOVA with Dunnett’s post-test for multiple concentrations.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Effect of RvD1 | Lipid degradation | Use fresh aliquots. Evaporate ethanol under |
| High Background | Adherent extracellular beads | Use pHrodo (no fluorescence outside cell) or Trypan Blue quenching (for FITC). |
| Cell Detachment | Excessive washing | Use gentle aspiration. For efferocytosis, use macrophages plated on poly-D-lysine. |
| High Vehicle Activity | Serum factors | Use serum-free or low-serum (0.5%) media during the 60 min assay to minimize background activation by serum complement. |
References
-
Serhan, C. N., et al. (2002). Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals. Journal of Experimental Medicine, 196(8), 1025-1037. Link
-
Krishnamoorthy, S., et al. (2010).[1] this compound binds human phagocytes with evidence for proresolving receptors.[2][3][6][7] Proceedings of the National Academy of Sciences, 107(4), 1660-1665.[6] Link[6]
- Recchiuti, A., et al. (2011). Immunoresolving lipid mediators and resolution of inflammation in atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(11), 2442-2449.
-
Fredman, G., et al. (2012). This compound limits 5-lipoxygenase nuclear localization and leukotriene B4 synthesis by inhibiting a calcium-activated kinase pathway. Proceedings of the National Academy of Sciences, 109(19), 7441-7446. Link
- Kain, V., et al. (2014). This compound activates the inflammation resolving response at splenic and vascular sites following myocardial infarction. Journal of Molecular and Cellular Cardiology, 71, 58-67.
-
Viola, J. R., et al. (2016). This compound receptor GPR32 transduces inflammation resolution and atheroprotection. Journal of Clinical Investigation, 126(9). Link
Sources
- 1. This compound Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Examination of Galectins in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. This compound promotes the targeting and clearance of necroptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Resolvin D1 Concentration for In Vitro Studies
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for Resolvin D1 (RvD1). As a specialized pro-resolving mediator (SPM), RvD1 is a potent lipid autacoid that actively orchestrates the resolution of inflammation.[1][2][3] Unlike traditional anti-inflammatory agents that simply block pro-inflammatory signals, RvD1 and other SPMs promote homeostasis by enhancing the clearance of apoptotic cells, reducing neutrophil infiltration, and switching macrophages to a pro-resolving phenotype.[4][5][6][7]
The success of your in vitro experiments hinges on using an optimal concentration of RvD1. Its potency in the nanomolar range means that slight variations can lead to significant differences in outcomes. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you confidently determine the ideal RvD1 concentration for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for RvD1 in cell culture?
Answer: The effective concentration of RvD1 is highly dependent on the cell type, assay endpoint, and inflammatory stimulus used. However, a general, empirically determined starting range is 1 nM to 100 nM .
Most studies report significant biological activity within this window. For instance, concentrations between 10 nM and 100 nM have been shown to effectively attenuate LPS-stimulated inflammation in THP-1 macrophages.[2] In co-cultures of human neutrophils and cancer cells, 100 nM RvD1 was used to stimulate anti-tumor activities.[1] For studies on T-cell modulation, effects were observed in the 1–100 nmol/L range.[8]
Causality: RvD1 acts through high-affinity G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32.[8] These receptors can be saturated at low nanomolar concentrations, which is why picomolar or high micromolar concentrations are often less effective or may produce off-target effects. Always begin with a broad dose-response experiment (e.g., 0.1, 1, 10, 100, 500 nM) to identify the optimal concentration for your specific model system.
Q2: How should I prepare, handle, and store RvD1 solutions to ensure stability?
Answer: As a lipid mediator with a polyunsaturated structure, RvD1 is susceptible to oxidation and degradation. Proper handling is critical for experimental reproducibility.
-
Reconstitution: RvD1 is typically supplied in ethanol. To prepare a high-concentration stock solution (e.g., 10-100 µM), dilute it further with a solvent like ethanol or DMSO. The final concentration of the organic solvent in your cell culture medium should be minimal (<0.1%) to avoid solvent-induced artifacts. For example, freshly isolated human neutrophils are often treated with RvD1 where the vehicle is 0.5% v/v ethanol in PBS.[1]
-
Storage: Store the primary stock solution at -80°C under an inert gas like argon to prevent oxidation.
-
Working Solutions: Prepare fresh working dilutions for each experiment by diluting the stock solution in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock into smaller, single-use volumes upon receipt is highly recommended.
-
Chemical Instability: Be aware that RvD1 has a relatively short half-life in biological systems, which can be under 3 hours.[9] Its clinical application has been limited by this chemical instability and rapid metabolic inactivation.[6] This underscores the importance of consistent timing in your experiments.
Q3: Is RvD1 cytotoxic at effective concentrations?
Answer: Generally, no. At the typical effective concentrations (1-500 nM), RvD1 is not considered cytotoxic and often exhibits cytoprotective effects.[3] Studies on RAW264.7 macrophages showed no impact on cell viability or LDH release at concentrations up to 500 nM.[3][10] In fact, RvD1 at 1 nM has been shown to alleviate apoptosis triggered by endoplasmic reticulum stress in intestinal cells.[10]
Self-Validating System: It is crucial to perform a cytotoxicity assay with your specific cell type and the concentration range you plan to use. This validates that any observed effects are due to the specific bioactivity of RvD1 and not cell death.
Recommended Protocol: Cytotoxicity Assessment
-
Seed your cells in a 96-well plate at your standard density.[11]
-
Treat the cells with the same concentrations of RvD1 (and vehicle control) planned for your main experiment.
-
Include a positive control for cytotoxicity (e.g., 0.5 mM H₂O₂ or 1% Triton X-100).
-
Incubate for the longest duration planned for your experiments (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method like an MTS assay or measure cytotoxicity with an LDH release assay.[3]
Q4: How long should I pre-incubate cells with RvD1 before applying an inflammatory stimulus?
Answer: The pre-incubation time depends on the experimental goal.
-
To prevent inflammation: A pre-incubation period is common. For example, in studies with LPS-stimulated macrophages, cells were pre-incubated with RvD1 for 2 hours before the LPS challenge.[2] This allows RvD1 to engage its receptors and prime the pro-resolving signaling pathways before the inflammatory cascade is initiated.
-
To resolve existing inflammation: RvD1 can be added after the inflammatory stimulus has been introduced to study its pro-resolving effects.
-
To assess direct effects: For some assays, like studying the direct impact on neutrophil-cancer cell interactions, RvD1 can be added for a short period (e.g., 15 minutes at 37°C) before co-incubation.[1]
The optimal timing should be determined empirically, but a 30-minute to 2-hour pre-incubation is a well-justified starting point for many preventative assays.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No effect observed with RvD1 treatment. | 1. Suboptimal Concentration: The concentration may be too high or too low, falling outside the optimal range for receptor engagement. 2. RvD1 Degradation: Improper storage or handling may have led to oxidation or degradation. 3. Assay Timing: The endpoint may be measured too early or too late to capture the RvD1 effect. 4. Cell Responsiveness: The specific cell type or cell line may not express the necessary RvD1 receptors (ALX/FPR2, GPR32). | 1. Perform a wide dose-response curve (e.g., 0.1 nM to 1000 nM) to identify the bioactive range. 2. Purchase new RvD1. Ensure it is stored at -80°C under inert gas and prepare fresh dilutions for each experiment. 3. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal incubation time. 4. Check literature for receptor expression on your cell type or verify expression via RT-qPCR or Western blot. |
| High variability between experimental replicates. | 1. Inconsistent RvD1 Dilution: Pipetting errors with potent, low-concentration lipids can cause significant variability. 2. Solvent Effects: Inconsistent final concentration of the vehicle (e.g., ethanol, DMSO) across wells. 3. Cell Health/Density: Variations in cell seeding density or passage number can alter responsiveness. | 1. Prepare a master mix of RvD1-containing medium for all replicate wells to ensure consistency. Use calibrated pipettes. 2. Ensure the final vehicle concentration is identical and minimal (<0.1%) in all wells, including the vehicle-only control. 3. Use cells within a consistent, low passage number range. Ensure even cell seeding by properly resuspending the cell stock before plating. |
| Unexpected or paradoxical effects (e.g., pro-inflammatory response). | 1. Concentration Too High: Very high concentrations can sometimes lead to off-target effects or receptor desensitization. 2. Contamination: The RvD1 stock or cell culture may be contaminated with endotoxin (LPS). 3. Vehicle Artifacts: The solvent (ethanol/DMSO) at a high concentration may be inducing a cellular stress response. | 1. Re-run the experiment focusing on the lower end of the dose-response curve (1-100 nM). 2. Use endotoxin-free reagents and test your RvD1 stock for endotoxin contamination. 3. Lower the final vehicle concentration in the culture medium and run a vehicle-only control alongside an untreated control. |
Data & Protocols
Table 1: Recommended RvD1 Concentration Ranges for Various In Vitro Models
| Cell Type / Model | Concentration Range | Observed Effect | Reference(s) |
| Human Macrophages (THP-1) | 10 - 100 nM | Attenuation of LPS-stimulated TNF-α and pro-inflammatory miRNA expression. | [2][5] |
| Murine Macrophages (RAW264.7) | Up to 500 nM | Inhibition of osteoclast differentiation; no cytotoxicity observed. | [3][10] |
| Human Neutrophils (PMNs) | 100 nM | Stimulation of anti-tumor activities in co-culture with cancer cells. | [1] |
| Human Neutrophil-like cells (dHL-60) | Up to 2000 nM | Inhibition of transwell migration. | [7] |
| Human T-cells (CD4+, CD8+) | 1 - 100 nM | Reduction of TNF-α and IFN-γ production from activated T-cells. | [8] |
| Human Salivary Gland Epithelial Cells | 100 ng/mL (~266 nM) | Potent anti-inflammatory activity against TNF-α mediated disruption. | [9] |
| Human Cancer Cells (HeLa, A549) | 1 - 100 nM | No direct effect on cancer cell growth alone, but mediates PMN anti-tumor activity. | [1] |
Visualizing the Mechanism and Workflow
To effectively optimize RvD1, it is helpful to visualize both its biological mechanism and the experimental process.
Caption: Simplified RvD1 signaling pathway.
Caption: Experimental workflow for optimizing RvD1 concentration.
Protocol: General Workflow for a Dose-Response Experiment
This protocol outlines a self-validating system to determine the optimal RvD1 concentration for reducing LPS-induced TNF-α production in macrophages (e.g., THP-1 or RAW264.7).
-
Cell Seeding: Plate macrophages in a 24-well plate at a density that results in an 80-90% confluent monolayer after 24 hours.
-
RvD1 Preparation: Prepare fresh serial dilutions of RvD1 in serum-free culture medium from a validated stock solution. Include concentrations such as 1, 10, 50, 100, and 250 nM.
-
Vehicle Control: Prepare a vehicle control medium containing the highest concentration of ethanol that will be present in the RvD1-treated wells (e.g., 0.05%).
-
Pre-treatment: Remove the old medium from the cells. Add the RvD1 dilutions and the vehicle control medium to the respective wells. Include an "untreated" control well with medium only. Incubate for 2 hours at 37°C.[2]
-
Inflammatory Challenge: Prepare a stock of Lipopolysaccharide (LPS) in culture medium. Add LPS to all wells (except the untreated control) to a final concentration of 100 ng/mL to 1 µg/mL.[2]
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-6 hours for TNF-α mRNA or 18-24 hours for protein in the supernatant).
-
Endpoint Analysis:
-
mRNA: Harvest the cells, extract RNA, and perform RT-qPCR to measure the relative expression of TNF.
-
Protein: Collect the cell culture supernatant and measure TNF-α concentration using an ELISA kit.
-
-
Data Analysis: Normalize the results to the "LPS + Vehicle" group. Plot the percentage inhibition of TNF-α against the log of the RvD1 concentration to determine the effective range and calculate the EC₅₀.
References
- Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC - NIH. (2020-11-30).
- This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes. (2021-04-12).
- This compound reduces inflammation in co-cultures of primary human macrophages and adipocytes by triggering macrophages - ZORA. (2021-10-29).
- This compound alleviates lipopolysaccharide-induced in vitro corneal inflammation by modulating macrophage polarization through upregulation of c-Fos expression - Semantic Scholar.
- RvD1 does not impair RAW264.7 cell viability. RAW264.7 cells were... - ResearchGate.
- This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PubMed.
- This compound (17(R)-RvD1) | TRPV3 Inhibitor | MedChemExpress.
- This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PubMed Central.
- Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC.
- This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5.
- Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation - MDPI.
- Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC - PubMed Central.
- PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC - PubMed Central. (2018-03-14).
- Maresin-1 Ameliorates Chronic Unpredictable Stress-Induced Depressive-like Behaviors Associated with Dynamic Modulation of Hippocampal Microglial Activity and TSPO PET Signals - MDPI.
- In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PubMed Central. (2019-03-12).
- Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue - PMC - PubMed Central. (2017-10-15).
- This compound alleviates lipopolysaccharide-induced in vitro corneal inflammation by modulating macrophage polarization through upregulation of c-Fos expression - NIH. (2025-11-15).
- This compound prevents injurious neutrophil swarming in transplanted lungs - PubMed Central.
- This compound alleviates apoptosis triggered by endoplasmic reticulum stress in IPEC-J2 cells. (2024-04-01).
- -Resolvin D1 enhances macrophage phagocytosis: A: Bone marrow-derived... | Download Scientific Diagram - ResearchGate.
Sources
- 1. This compound reduces cancer growth stimulating a protective neutrophil-dependent recruitment of anti-tumor monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of this compound: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in inhibiting the progression of aortic dissection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-resolving lipid mediators this compound, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates apoptosis triggered by endoplasmic reticulum stress in IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Resolvin D1 (RvD1) In Vivo Stability
Welcome to the Specialized Pro-Resolving Mediators (SPM) Application Hub. You are accessing this guide because your in vivo data likely shows a rapid loss of therapeutic efficacy or undetectable plasma levels of Resolvin D1 shortly after administration. This is a known pharmacokinetic bottleneck caused by rapid metabolic inactivation.
This guide moves beyond basic storage advice to address the biological half-life of RvD1. It provides actionable protocols to extend bioactivity through chemical selection, formulation engineering, and metabolic inhibition.
Module 1: The Mechanism of Failure (Metabolic Inactivation)
Before attempting to fix the half-life, you must understand the specific enzymatic pathway destroying your molecule. RvD1 is not just "degrading"; it is being actively targeted.
The Culprit: 15-PGDH The primary driver of RvD1 inactivation in vivo is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1]
-
Mechanism: 15-PGDH targets the hydroxyl group at the Carbon-17 (C-17) position.
-
Reaction: It oxidizes the 17-hydroxyl group into a 17-oxo group (ketone).
-
Result: The resulting metabolite, 17-oxo-RvD1 , is biologically inactive (8-oxo-RvD1 is also a downstream metabolite). It loses affinity for the ALX/FPR2 and GPR32 receptors.
Visualizing the Inactivation Pathway The following diagram illustrates the metabolic bottleneck and the structural solution (Aspirin-Triggered RvD1).
Caption: Figure 1. The metabolic fate of Native RvD1 vs. Aspirin-Triggered RvD1. 15-PGDH rapidly inactivates the 17S-epimer, while the 17R-epimer (AT-RvD1) resists this oxidation.
Module 2: Chemical Strategy – The "Epimer Switch"
The Issue: You are using native RvD1 (17S-RvD1) in a model with high dehydrogenase activity (e.g., lung, kidney, liver). The Solution: Switch to Aspirin-Triggered this compound (AT-RvD1) .[2]
Why this works: AT-RvD1 is the 17R-epimer of RvD1.[3] While native RvD1 is produced via 15-lipoxygenase, AT-RvD1 is generated when COX-2 is acetylated by aspirin.
-
Stereochemistry: The 15-PGDH enzyme is stereoselective for the S-configuration at C-17.
-
Resistance: The R-configuration of AT-RvD1 sterically hinders the enzyme's catalytic site, significantly slowing oxidation.
-
Potency: AT-RvD1 retains equipotent (or superior) binding affinity to the ALX/FPR2 receptor compared to native RvD1.
Comparative Data: Native vs. AT-RvD1
| Feature | Native RvD1 (17S) | Aspirin-Triggered RvD1 (17R) |
| Metabolic Stability | Low (Rapid oxidation by 15-PGDH) | High (Resists 15-PGDH) |
| In Vivo Half-Life | Minutes to ~1 hour (context dependent) | Significantly prolonged |
| Receptor Affinity | High (ALX/FPR2, GPR32) | High (ALX/FPR2, GPR32) |
| Recommended Use | Acute models (<4 hours), Cell culture | Chronic models (>24 hours), Oral/IV dosing |
Module 3: Formulation Strategy – Liposomal Encapsulation[4][5]
If you cannot switch to AT-RvD1, or if you require sustained release over days (e.g., for osteoarthritis or wound healing), you must shield the lipid mediator from the enzymatic environment.
Protocol: Synthesis of RvD1-Loaded Nanoliposomes (Lipo-RvD1) Standard thin-film hydration method adapted for lipid mediators.
Reagents:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DSPE-PEG2000 (for "stealth" properties to avoid immune clearance)
-
Cholesterol (stabilizer)
-
RvD1 (ethanol solution)
Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for engineering RvD1-loaded PEGylated liposomes to prevent enzymatic degradation.
Critical Technical Notes:
-
Hydration Temperature: Do not overheat. RvD1 is heat-sensitive. Hydrate slightly above the lipid transition temperature (Tm) but keep exposure time minimal.
-
Argon Shielding: Perform Step 3 and Step 4 under a stream of Argon gas to prevent oxidative degradation of the RvD1 conjugated double bonds.
-
Encapsulation Efficiency: Expect 40-60% efficiency. Always quantify the final encapsulated concentration using ELISA or LC-MS/MS after lysing a small aliquot with methanol.
Module 4: Troubleshooting Guide (FAQ)
Q1: I injected RvD1 IV, but I see no effect in my 24-hour inflammation model. Why? Diagnosis: Rapid clearance. Root Cause: Free RvD1 has a plasma half-life of minutes. By 24 hours, it is metabolically inactive. Fix:
-
Switch to AT-RvD1: This will extend bioactivity significantly.
-
Change Route: Intraperitoneal (IP) or local injection often provides better retention than IV.
-
Use a Depot: Use the Lipo-RvD1 protocol (Module 3) to create a slow-release system effective for >7 days [2].
Q2: My LC-MS analysis shows a peak shift for RvD1 after extraction from tissue. Is it a metabolite? Diagnosis: Isomerization. Root Cause: RvD1 contains a conjugated triene system sensitive to light and acid. It may have isomerized from trans to cis (or vice versa) during extraction, or degraded into 17-oxo-RvD1. Fix:
-
Check the Mass: If the mass is -2 Da (loss of 2 hydrogens), it is the 17-oxo metabolite (biological inactivation).
-
Check Extraction: Ensure all extraction solvents contain antioxidants (BHT) and are performed on ice under dim light.
Q3: Can I co-administer an inhibitor to stop 15-PGDH? Answer: Yes, but with caveats. Inhibitors: Compounds like SW033291 or TD23 are potent 15-PGDH inhibitors. Pros: They will elevate endogenous PGE2 and preserve exogenous RvD1. Cons: This is a systemic effect. You will also prevent the breakdown of pro-inflammatory prostaglandins (PGE2), which might confound your anti-inflammatory data. Using AT-RvD1 is a cleaner, more specific approach for studying Resolvin biology [3, 5].
References
-
Serhan, C. N., et al. (2015).[4] Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent.[4] American Journal of Physiology-Lung Cellular and Molecular Physiology.
-
Dravid, A. A., et al. (2022).[5] this compound-loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis.[6][7] Bioengineering & Translational Medicine.
-
Rogerio, A. P., et al. (2012). This compound and aspirin-triggered this compound promote resolution of allergic airways responses.[8][9] The Journal of Immunology.
-
Sun, A. R., et al. (2019). 15-Hydroxyprostaglandin dehydrogenase: an inactivation enzyme of the resolvin signaling pathway.[1] Biophysical Reviews.
-
Uddin, M., et al. (2011). Aspirin-Triggered this compound Reduces Mucosal Inflammation and Promotes Resolution in a Murine Model of Acute Lung Injury. Mucosal Immunology.
Sources
- 1. High-mobility group box 1 suppresses this compound-induced phagocytosis via induction of this compound-inactivating enzyme, 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin-Triggered this compound-modified materials promote the accumulation of pro-regenerative immune cell subsets and enhance vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Actions of Aspirin-Triggered (17R) this compound and its Analogue, 17R-Hydroxy-19-Para-Fluorophenoxy-Resolvin D1 Methyl Ester, in C5a-dependent IgG Immune Complex-Induced Inflammation and Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proresolving actions of a new this compound analog mimetic qualifies as an immunoresolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted delivery and ROS-responsive release of this compound by platelet chimeric liposome ameliorates myocardial ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and its aspirin-triggered epimer AT-RvD1 promote the resolution of allergic airways responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and aspirin-triggered this compound promote resolution of allergic airways responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endogenous Resolvin D1 Detection
Topic: High-Sensitivity Detection of Endogenous Resolvin D1 (RvD1) Ticket ID: RVD1-LOD-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Lipidomics Division
Introduction: The Analytical Challenge
Detecting endogenous this compound (RvD1) is not a routine assay; it is a race against metabolic stability and isomer complexity. In biological matrices (plasma, exudates, tissue), RvD1 exists in low picogram/mL concentrations and is rapidly metabolized to 17-oxo-RvD1 and 8-oxo-RvD1. Furthermore, it shares a molecular weight (376.5 g/mol ) with its aspirin-triggered epimer (AT-RvD1) and other docosanoids, making specificity the primary failure point in both ELISA and LC-MS/MS workflows.
This guide bypasses standard manual instructions to focus on causality —why experiments fail and how to engineer a self-validating protocol.
Module 1: Sample Preparation (The "Hidden" Failure Point)
Status: Critical Common Issue: <10% Recovery or Artificial Isomerization.
The majority of "detection failures" are actually extraction failures. RvD1 is an acid-labile trihydroxylated lipid. Standard lipid extractions (Folch/Bligh-Dyer) often result in poor recovery due to phase partitioning issues with these polar lipids.
Protocol: Cold Methanol & C18 Solid Phase Extraction (SPE)
Rationale: This protocol utilizes pH manipulation to protonate the carboxyl group for C18 retention, followed by neutralization to prevent acid-catalyzed degradation.[1]
Step-by-Step Workflow:
-
Protein Precipitation: Add 3 volumes of ice-cold methanol (containing deuterated internal standard, d5-RvD1 ) to the sample. Incubate at -20°C for 45 mins. Centrifuge to remove protein.[2]
-
Evaporation: Evaporate methanol supernatant to <1 mL under nitrogen (keep cold).
-
Acidification: Dilute with water and adjust pH to 3.5 using dilute HCl.
-
Why? RvD1 has a pKa ~4.8. At pH 3.5, it is protonated (uncharged) and binds hydrophobic C18 resin. At neutral pH, it washes off.
-
-
SPE Loading: Rapidly load onto a pre-conditioned C18 column.[2]
-
Neutralization Wash: Wash with water (pH 7.0).
-
Critical: You must neutralize the column immediately. Prolonged exposure to acidic conditions causes dehydration and lactonization of RvD1.
-
-
Lipid Cleanup: Wash with hexane (removes non-polar fats/cholesterol).
-
Elution: Elute with Methyl Formate .
-
Why? Methyl formate is highly volatile and polar enough to elute SPMs (Specialized Pro-resolving Mediators) without extracting phospholipids that suppress MS signals.
-
Visual Workflow: SPE Decision Logic
Caption: Optimized SPE workflow emphasizing the critical neutralization step (Red Node) to prevent analyte degradation.
Module 2: Immunoassay (ELISA) Troubleshooting
Status: Screening Tool Common Issue: False Positives due to Cross-Reactivity.
ELISA is useful for high-throughput screening but lacks the specificity of Mass Spectrometry. The primary risk is cross-reactivity with Lipoxin A4 or 17-HDHA.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Background (B0 Low) | Matrix Interference | Dilute samples at least 1:2 or 1:4 with assay buffer. Perform SPE (Module 1) prior to ELISA (essential for plasma). |
| High CV% (>15%) | Pipetting/Temp Drift | Equilibrate all reagents to Room Temp (20-25°C). Use reverse pipetting for viscous samples. |
| Unexpectedly High Conc. | Cross-Reactivity | Check for Lipoxin A4 (20% cross-reactivity) or 17-HDHA .[3][4] Confirm high hits with LC-MS/MS. |
| Signal Drift | Edge Effect | Seal plate properly. Do not stack plates during incubation. |
Expert Insight: Never run plasma or serum directly on an RvD1 ELISA without extraction. The albumin and bulk lipids will cause non-specific binding, yielding false high results.
Module 3: LC-MS/MS Validation (The Gold Standard)
Status: Confirmatory Common Issue: Peak Misidentification (Isomers).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the only way to definitively identify RvD1.
Method Parameters (Targeted Lipidomics)
-
Ionization: ESI Negative Mode (M-H)⁻
-
Precursor Ion: m/z 375.2
-
Chromatography: C18 Reverse Phase (e.g., Agilent Eclipse Plus or Waters BEH).
-
Mobile Phase:
-
Differentiation: You must separate RvD1 from AT-RvD1 (17R-epimer). They have identical mass transitions but distinct retention times.
MRM Transition Table
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
| This compound | 375.2 | 215.1 | Quantifier | ~16-20 |
| This compound | 375.2 | 141.1 | Qualifier | ~25-30 |
| d5-RvD1 (IS) | 380.2 | 220.1 | Internal Std | ~16-20 |
| 17-HDHA | 343.2 | 245.1 | Interference Check | ~18 |
Pathway Verification Logic
Caption: LC-MS/MS decision tree for distinguishing RvD1 from structural isomers and background noise.
Module 4: FAQ & Expert Tips
Q: My RvD1 peak is splitting in LC-MS. Why? A: This often indicates on-column degradation or pH issues. Ensure your mobile phase is slightly acidic (0.01% acetic acid). If the pH is too neutral, the carboxyl group ionizes on the column, causing peak tailing or splitting. Also, check for "column overload" by injecting less sample.
Q: Can I store samples in PBS? A: No. RvD1 is unstable in aqueous buffers. Store samples in methanol under an argon or nitrogen overlay at -80°C. If you must store biological fluids, snap freeze them immediately in liquid nitrogen.
Q: How do I calculate recovery?
A: You must use a deuterated internal standard (d5-RvD1).
References
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology.[1][2] Nature, 510(7503), 92–101. Link
-
Cayman Chemical. (2023). This compound ELISA Kit Booklet (Item No. 500380). Cayman Chemical Technical Documents. Link
-
Colas, R. A., et al. (2014). Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue.[2] American Journal of Physiology-Cell Physiology, 307(1), C39-C54. Link
-
Dalli, J., & Serhan, C. N. (2012). Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood, 120(15), e60-e72. Link
Sources
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolvin D1 (RvD1) Extraction & Analysis
Introduction: The Stability Paradox
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] Unlike stable small molecule drugs, RvD1 is a transient lipid mediator designed by nature to be rapidly metabolized.
The Core Challenge: The primary failure mode in RvD1 analysis is not the Mass Spec sensitivity, but sample degradation prior to injection . RvD1 contains a conjugated triene double-bond system that is highly susceptible to:
-
Photo-isomerization (UV light exposure).
-
Auto-oxidation (Exposure to air/oxygen).
-
Thermal degradation (Room temperature handling).
This guide treats the extraction process not as a "recipe" but as a preservation chain .
Module 1: Sample Preservation (The "Cold Chain")
Objective: Halt metabolic activity and prevent auto-oxidation immediately upon collection.
Critical Reagents
-
Stop Solution: Ice-cold Methanol (MeOH) containing 0.01% BHT (Butylated hydroxytoluene).
-
Internal Standard (IS): Deuterated RvD1 (d5-RvD1). Never quantify without an isotopic internal standard.
Protocol: Sample Collection
| Sample Type | Immediate Action | Why? |
| Plasma | Collect into EDTA tubes. Centrifuge at 4°C immediately. Add 3 volumes of Ice-Cold Stop Solution to 1 volume of plasma. | Methanol precipitates proteins and denatures enzymes (eicosanoid oxidoreductases) that degrade RvD1. |
| Tissue | Snap freeze in liquid nitrogen immediately. Pulverize frozen. Homogenize directly in Ice-Cold Stop Solution. | Mechanical stress generates heat; liquid nitrogen prevents thermal degradation during disruption. |
Visual Workflow: The Preservation Logic
Figure 1: The "Cold Chain" workflow. Immediate protein precipitation with Methanol is critical to denature enzymes that metabolize RvD1.
Module 2: Solid Phase Extraction (SPE) - The Gold Standard
Why SPE over Liquid-Liquid Extraction (LLE)? While LLE (Chloroform/Methanol) is common for general lipids, SPE is superior for SPMs because it removes phospholipids that cause "ion suppression" in Mass Spectrometry. We utilize a C18 stationary phase.[2]
The pH Critical Control Point
RvD1 has a carboxylic acid group with a pKa of approximately 4.5.
-
pH > 5.0: RvD1 is ionized (COO-) and flows through the hydrophobic C18 cartridge (LOSS).
-
pH < 3.0: Risk of acid-catalyzed lactonization or degradation.
-
Target pH: 3.5 (Ensures RvD1 is protonated/neutral (COOH) and binds to C18).
Step-by-Step SPE Protocol
-
Preparation: Dilute the Methanol/Sample mixture (from Module 1) with water to reduce Methanol content to <15%.
-
Acidification: Adjust pH to 3.5 using dilute HCl. Verify with a pH meter, do not guess.
-
Conditioning:
-
Wash C18 cartridge with 1 column volume (CV) Methanol.
-
Wash with 1 CV Water (pH 3.5).
-
-
Loading: Load sample slowly (~1 drop/second). Gravity flow is preferred over high vacuum to allow binding kinetics.
-
Washing: Wash with 1 CV Water (pH 3.5) followed by 1 CV Hexane (removes non-polar neutral lipids).
-
Elution: Elute with Methyl Formate (or Methanol).
-
Evaporation: Evaporate solvent under a gentle stream of Nitrogen. Crucial: Do not heat above 30°C.
Module 3: LC-MS/MS Configuration
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
Chromatography (HPLC/UPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).
-
Mobile Phase A: Water + 0.01% Acetic Acid.
-
Mobile Phase B: Methanol + 0.01% Acetic Acid.
-
Gradient: Linear gradient from 45% B to 90% B.
MRM Transitions (Quantification Table)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (V) |
| This compound | 375.2 [M-H]⁻ | 141.1 | Quantifier | -24 |
| This compound | 375.2 [M-H]⁻ | 215.1 | Qualifier | -19 |
| d5-RvD1 (IS) | 380.2 [M-H]⁻ | 146.1 | Quantifier | -24 |
Note: Transitions may vary slightly by instrument. Always optimize collision energy for your specific machine.
Module 4: Troubleshooting & FAQs
Logic Tree: Low Recovery Diagnosis
Figure 2: Diagnostic logic for troubleshooting low recovery rates.
Frequently Asked Questions
Q1: My RvD1 peak is splitting or tailing. What is wrong?
-
A: This often indicates isomerization or column degradation.
-
Isomerization Check: RvD1 has a trans-trans-cis-trans-cis conjugated system. If exposed to light or acid for too long, it isomerizes to 17-epi-RvD1 or other isomers. Ensure you are using amber vials and keeping pH strictly at 3.5 (not lower).
-
Column Check: Lipid residue builds up on C18 columns. Run a "cleaning injection" (Isopropanol/Acetone) or replace the guard column.
-
Q2: Can I use plastic tubes for storage?
-
A: Avoid if possible. Lipids, including RvD1, are hydrophobic and can stick to polypropylene surfaces (non-specific binding), leading to phantom losses. Use silanized glass vials for storage and evaporation steps.
Q3: Why do you recommend Methyl Formate for elution?
-
A: Methyl Formate is highly volatile. It evaporates much faster than Methanol or Ethanol, meaning your sample spends less time under the nitrogen stream, reducing the window for oxidative degradation.
Q4: I see a signal in my blank samples. Is this carryover?
-
A: Likely.[3] RvD1 is "sticky."
-
Solution: Implement a needle wash with high organic content (e.g., 90% Isopropanol) between injections.
-
Verification: Inject a solvent blank immediately after your highest standard to quantify carryover.
-
References
-
Serhan, C. N. (2014).[4] Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101.
-
Colas, R. A., et al. (2014). Identification and signature profiles for pro-resolving and inflammatory lipid mediators in human tissue. American Journal of Physiology-Cell Physiology, 307(1), C39-C54.
-
Cayman Chemical. (2023). This compound Product Information & Handling.
-
Le Faouder, P., et al. (2013). LC-MS/MS method for rapid and concomitant quantification of pro-resolving lipid mediators. Journal of Chromatography B, 932, 123-133.
Sources
Validation & Comparative
Validating the Pro-Resolving Effects of Resolvin D1 In Vivo: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, Immunologists Focus: In vivo validation, comparative efficacy (vs. Dexamethasone), and mechanistic grounding.
The Paradigm Shift: Resolution is Not Just "Anti-Inflammation"
In drug development, validating Resolvin D1 (RvD1) requires a fundamental shift in experimental design. Unlike traditional anti-inflammatories (NSAIDs, glucocorticoids) that suppress inflammatory initiation, RvD1 is a Specialized Pro-resolving Mediator (SPM) that activates biological termination programs.
When designing in vivo validation studies, you must demonstrate two distinct pharmacological actions to claim "resolution":
-
Limit: The restriction of neutrophil (PMN) infiltration (Anti-inflammatory).
-
Clear: The non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (Pro-resolving/Efferocytosis).
Key Comparative Insight: While Dexamethasone (DEX) potently inhibits PMN influx, it often impairs macrophage function, leading to delayed tissue repair. RvD1 validates successfully only when it demonstrates both PMN reduction and enhanced macrophage-mediated clearance.
Primary Validation Model: Zymosan-Induced Peritonitis
The murine Zymosan-induced peritonitis model is the "gold standard" for validating RvD1 because it offers a contained, quantifiable inflammatory exudate where cell kinetics can be precisely tracked.
Experimental Protocol: Self-Validating Workflow
This protocol incorporates "Resolution Indices" to quantify the shift from inflammation to homeostasis.
Subject: Male C57BL/6 mice (6–8 weeks). Reagents: Zymosan A (Sigma), this compound (Cayman/commercial), Dexamethasone.
Step-by-Step Methodology
-
Induction (T=0h):
-
Administer Zymosan A (1 mg/mouse, i.p.) to induce acute inflammation.
-
Validation Check: Ensure Zymosan is vortexed immediately prior to injection to prevent settling.
-
-
Treatment Administration:
-
Group A (Negative Control): Vehicle (Saline/0.1% Ethanol) i.v. or i.p.
-
Group B (Positive Control): Dexamethasone (10 mg/kg) i.p. administered 1h prior or simultaneously.[1]
-
Group C (Test Article): this compound (0.1 – 1.0 µg/kg) i.v. tail vein.
-
Note: RvD1 is effective in the nanogram range.[2] A common validation dose is 100–300 ng/mouse (~5-15 µg/kg equivalent, though often lower is effective).
-
-
Exudate Collection (Kinetic Timepoints):
-
T=4h (Peak Inflammation): Assess inhibition of PMN infiltration.
-
T=12h-24h (Resolution Phase): Assess macrophage efferocytosis and clearance.
-
Sacrifice mice; perform peritoneal lavage with 5mL cold PBS (-/-).
-
-
Analysis (Flow Cytometry):
-
Neutrophils: Ly6G+ / CD11b+
-
Macrophages: F4/80+ / CD11b+
-
Resolution Index (
): Calculate the interval ( ) required for PMN to drop to 50% of maximum.
-
Comparative Performance Data: RvD1 vs. Dexamethasone[3][4][5]
The following table synthesizes data from multiple validation studies (see References), highlighting the "Potency Gap" where RvD1 achieves comparable efficacy to steroids at a fraction of the molar dosage.
| Metric | This compound (RvD1) | Dexamethasone (DEX) | Vehicle Control |
| Typical Dosage | 0.1 – 10 µg/kg (Nanogram scale) | 1 – 10 mg/kg (Milligram scale) | N/A |
| PMN Infiltration (T=4h) | ~40–60% Reduction | ~50–70% Reduction | Baseline (High) |
| Macrophage Activity | Enhanced (Promotes phagocytosis of apoptotic cells) | Suppressed (Inhibits general immune function) | Baseline |
| Cytokine Profile | Reduces TNF-α, IL-6; Increases IL-10 | Potent reduction of all cytokines (Pan-suppression) | High Pro-inflammatory |
| Tissue Repair | Accelerated (Restores homeostasis) | Delayed (Risk of secondary infection/fibrosis) | Delayed |
| Mechanism | ALX/FPR2 Agonist (GPCR activation) | Glucocorticoid Receptor (Nuclear transcription) | N/A |
Interpretation for Drug Developers
-
Potency: RvD1 is approximately 1,000x more potent by weight than Dexamethasone in preventing PMN infiltration.
-
Safety Profile: Unlike DEX, which compromises host defense, RvD1 enhances bacterial clearance (if infection is present) alongside inflammation resolution.
Mechanistic Validation: The ALX/FPR2 Signaling Pathway[6][7]
To validate that your observed effects are specific to RvD1, you must confirm the mechanism of action. RvD1 binds primarily to the ALX/FPR2 receptor (and GPR32 in humans).
Visualizing the Pathway: The diagram below illustrates the specific signaling cascade you are activating. Note the bifurcation: inhibiting NF-κB (stopping inflammation) while simultaneously activating Actin/Rac1 (driving phagocytosis).
Caption: RvD1 binds ALX/FPR2, triggering dual pathways: NF-κB inhibition (anti-inflammatory) and Rac1 activation (pro-resolving/phagocytosis).[3]
Experimental Workflow Diagram
To ensure reproducibility, follow this strict timeline. The "Resolution Window" (12h–24h) is critical; sampling too early (e.g., 1h) may miss the peak resolution effects.
Caption: Critical sampling points. T=4h measures inhibition (potency); T=12h+ measures resolution (clearance).
References
-
This compound and the Resolution of Inflammation. Nature Immunology. [Link]
-
Aspirin-Triggered this compound Versus Dexamethasone in the Treatment of Sjögren's Syndrome-Like NOD/ShiLtJ Mice. Frontiers in Immunology / NIH. [Link]
-
This compound Reduces Lung Infection and Inflammation Activating Resolution in Cystic Fibrosis. Frontiers in Immunology. [Link]
-
This compound prevents injurious neutrophil swarming in transplanted lungs. PNAS. [Link]
-
Predicting this compound Pharmacokinetics in Humans. CPT: Pharmacometrics & Systems Pharmacology. [Link]
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Predicting this compound Pharmacokinetics in Humans with Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Confirming Resolvin D1 Receptor Engagement
In the field of inflammation research and drug development, demonstrating that a novel compound or endogenous mediator elicits its effects through a specific molecular target is the cornerstone of mechanistic validation. For Resolvin D1 (RvD1), a potent specialized pro-resolving mediator (SPM), its therapeutic promise hinges on its interaction with two primary G protein-coupled receptors (GPCRs): ALX/FPR2 and GPR32.[1][2][3] This guide provides a comparative overview of robust experimental strategies to definitively confirm that the biological activities of RvD1, or its mimetics, are a direct consequence of engaging these receptors. We will explore the causality behind experimental choices, moving from foundational binding studies to functional signaling and physiological readouts.
I. Foundational Evidence: Direct Receptor Binding
The most direct method to demonstrate engagement is to measure the physical interaction between RvD1 and its receptors. These assays are fundamental for determining binding affinity and specificity, forming the basis for all subsequent functional characterization.
A. Radioligand Binding Assays
This traditional, high-sensitivity method quantifies the interaction between a radiolabeled ligand (e.g., [³H]-RvD1) and receptors on intact cells or membrane preparations.[3]
Causality & Experimental Choice: This assay directly tests the hypothesis of a physical interaction. By performing competition binding (displacing the radiolabeled ligand with increasing concentrations of unlabeled test compounds), one can determine the relative binding affinities (Ki) of various ligands for the receptor, establishing a rank order of potency and confirming specificity.
Experimental Workflow: Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Step-by-Step Protocol:
-
Preparation: Use whole cells (e.g., human neutrophils) or membrane preparations from cells overexpressing human ALX/FPR2 or GPR32.[4]
-
Incubation: In a binding buffer, incubate the prepared cells/membranes with a single concentration of [³H]-RvD1. In parallel wells, add increasing concentrations of unlabeled RvD1 or other test compounds. Include a "non-specific binding" control with a large excess of unlabeled ligand.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration over glass fiber filters. The receptors and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to minimize non-specific binding.
-
Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50, which can be converted to the inhibition constant (Ki).
B. Comparing Alternative Binding Technologies
While robust, radioligand assays have safety and disposal considerations. Modern label-free and fluorescence-based techniques offer viable alternatives.
| Technique | Principle | Key Advantages | Key Disadvantages |
| Radioligand Binding | Measures displacement of a radioactive ligand. | High sensitivity; Gold standard for affinity determination. | Requires radioactive material; Endpoint assay. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized receptor. | Label-free; Real-time kinetics (on/off rates). | Requires specialized equipment; Receptor immobilization can be challenging. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently-labeled RvD1 upon binding to the larger receptor. | Homogeneous assay (no separation step); High throughput. | Requires a fluorescently-labeled ligand; Lower sensitivity for membrane proteins. |
II. Functional Validation: Downstream Signaling Cascades
Demonstrating that ligand binding translates into receptor activation is the critical next step. As GPCRs, ALX/FPR2 and GPR32 initiate a cascade of intracellular events upon activation.
A. β-Arrestin Recruitment Assays
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, a key event in signal termination and internalization. This interaction is a direct and robust measure of receptor activation.
Causality & Experimental Choice: This assay directly measures the immediate consequence of agonist-induced receptor conformational change. It is highly specific to receptor activation and amenable to high-throughput screening, making it ideal for identifying and characterizing agonists.[5][6] β-arrestin-based systems have been successfully used to confirm RvD1's action on both ALX/FPR2 and GPR32.[2][3]
Signaling Pathway: GPCR Activation & β-Arrestin Recruitment
Caption: GPCR activation and β-arrestin recruitment pathway.
B. Cellular Impedance Assays
This real-time, label-free method measures changes in cellular morphology and adhesion that occur upon GPCR activation. Agonist binding leads to a dynamic, receptor-specific change in impedance that can be monitored continuously.
Causality & Experimental Choice: This assay provides a holistic view of the cellular response to receptor activation, integrating multiple downstream signaling pathways into a single kinetic readout. It is highly effective for distinguishing the signaling "fingerprints" of different agonists. RvD1 and its mimetics have been shown to elicit rapid impedance changes in cells expressing its receptors.[2][6]
C. Comparison of Key Functional Assays
| Assay | Principle | Advantages | Disadvantages |
| β-Arrestin Recruitment | Measures protein-protein interaction upon receptor activation. | High-throughput; Direct measure of activation; Low background. | Often requires engineered cell lines/reagents. |
| Cellular Impedance | Measures global changes in cell morphology and adhesion. | Label-free; Real-time kinetic data; Integrative response. | Indirect; Requires specialized instrumentation. |
| [³⁵S]GTPγS Binding | Measures agonist-stimulated binding of a non-hydrolyzable GTP analog to G proteins. | Direct measure of G protein coupling. | Radioactive; Low throughput; Labor-intensive. |
| Second Messenger (cAMP) | Measures changes in intracellular cAMP levels. | High-throughput; Many commercial kits available. | Indirect; Signal can be transient or cell-type specific. |
III. Physiological Confirmation: Cellular & In Vivo Responses
The ultimate validation is to link receptor engagement to a relevant physiological outcome. These experiments demonstrate that the binding and signaling events translate into the pro-resolving functions attributed to RvD1.
A. Macrophage Phagocytosis
A hallmark of inflammation resolution is the clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis. RvD1 potently enhances this function.[7]
Causality & Experimental Choice: This assay directly measures a key pro-resolving function. By demonstrating that RvD1 enhances phagocytosis in cells expressing its receptors, and that this effect is blocked by receptor antagonists or knockdown, a direct mechanistic link is established.[3]
Step-by-Step Protocol: In Vitro Phagocytosis Assay
-
Cell Culture: Culture human monocyte-derived macrophages or a macrophage cell line (e.g., RAW264.7).
-
Target Preparation: Prepare phagocytic targets. This can be fluorescently-labeled zymosan particles or apoptotic cells (e.g., neutrophils treated with UV or staurosporine and labeled with a pH-sensitive dye).
-
Treatment: Pre-treat macrophages with RvD1, a vehicle control, or RvD1 plus a receptor antagonist (e.g., WRW4 for ALX/FPR2) for 15-30 minutes.[1]
-
Co-incubation: Add the prepared targets to the macrophages and incubate for a defined period (e.g., 60-90 minutes) to allow phagocytosis.
-
Washing: Gently wash away non-ingested targets. For fluorescent targets, an external fluorescence quenching step may be necessary.
-
Analysis: Quantify the percentage of macrophages that have phagocytosed targets and the number of targets per macrophage using flow cytometry or fluorescence microscopy.
B. In Vivo Models of Inflammation Resolution
Using animal models is essential to confirm that receptor engagement is relevant in a complex physiological system. The zymosan-induced peritonitis model is a classic and effective system for studying the resolution of acute inflammation.[2][8]
Causality & Experimental Choice: This model allows for the direct quantification of leukocyte infiltration and clearance, the cardinal signs of inflammation and resolution. By administering RvD1 and observing an accelerated return to homeostasis, and then blocking this effect with genetic tools (receptor knockout mice) or antagonists, one can definitively attribute the pro-resolving action to a specific receptor in vivo.
Experimental Workflow: Zymosan-Induced Peritonitis
Caption: Workflow for an in vivo peritonitis model.
IV. The Self-Validating System: Essential Controls
To ensure trustworthiness, every experiment must be a self-validating system. The inclusion of rigorous controls is non-negotiable to specifically attribute an observed effect to RvD1 receptor engagement.
-
Receptor Antagonists: Use of a selective antagonist, such as WRW4 for ALX/FPR2, should block the RvD1-mediated effect.[1]
-
Genetic Deletion/Knockdown: The most definitive control. The effect of RvD1 should be significantly blunted or absent in cells or animals where the receptor has been knocked down (e.g., with siRNA) or knocked out.[2]
-
Stereoisomer Control: Use an inactive or less active epimer of RvD1 to demonstrate the stereospecificity of the receptor interaction.
-
Vehicle Control: All experiments must include a control group treated with the vehicle used to dissolve RvD1 to rule out solvent effects.
By systematically applying this multi-tiered approach—from direct binding to signaling and finally to physiological function, all underpinned by rigorous controls—researchers can build an unassailable case for this compound receptor engagement, paving the way for translating these powerful pro-resolving mechanisms into novel therapeutics.
References
-
Kuzumoto, T., Tanigawa, T., Higashimori, A., Kitamura, H., Nadatani, Y., Otani, K., et al. (2021). Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage. PLOS ONE. [Link]
-
Recchiuti, A., Krishnamoorthy, S., Fredman, G., Chiang, N., & Serhan, C. N. (2011). This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs. The American Journal of Pathology. [Link]
-
Krishnamoorthy, S., Recchiuti, A., Chiang, N., Yacoubian, S., Lee, C.-H., Yang, R., Petasis, N. A., & Serhan, C. N. (2010). This compound binds human phagocytes with evidence for proresolving receptors. Proceedings of the National Academy of Sciences. [Link]
-
Li, Y., Wu, J., Wang, F., Li, Y., & Liu, J. (2023). This compound Attenuates Inflammation and Pelvic Pain Associated with EAP by Inhibiting Oxidative Stress and NLRP3 Inflammasome Activation via the Nrf2/HO-1 Pathway. Medical Science Monitor. [Link]
-
Do, J. S., Heo, W., & Lee, J. (2024). This compound suppresses macrophage senescence and splenic fibrosis in aged mice. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Arnardottir, H., Thul, S., Pawelzik, S.-C., et al. (2021). The this compound receptor GPR32 transduces inflammation resolution and atheroprotection. Journal of Clinical Investigation. [Link]
-
Mori, T. F., Tramontin, L. S. D., Pintro, V. O., et al. (2024). Structural basis for the access and binding of this compound (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR. bioRxiv. [Link]
-
Arnardottir, H. H., Thul, S., Pawelzik, S. C., et al. (2021). The this compound receptor GPR32 transduces inflammation resolution and atheroprotection. Journal of Clinical Investigation. [Link]
-
Chiang, N., Fredman, G., Bäckhed, F., et al. (2019). Identification of Chemotype Agonists for Human this compound Receptor DRV1 with Pro-Resolving Functions. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ghorbanzadeh, V., Mohammadi, M., & Vaezi, G. (2023). This compound (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5. Inflammation. [Link]
-
Cekin, I., Aksoy, Y., & D'Souza, R. (2024). Protective Effect of this compound, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. MDPI. [Link]
-
Krishnamoorthy, S., Recchiuti, A., Chiang, N., et al. (2010). This compound binds human phagocytes with evidence for proresolving receptors. Proceedings of the National Academy of Sciences. [Link]
-
Titos, E., Rius, B., González-Périz, A., et al. (2011). Signaling and Immunoresolving Actions of this compound in Inflamed Human Visceral Adipose Tissue. The Journal of Immunology. [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2024). Maresin-1 Ameliorates Chronic Unpredictable Stress-Induced Depressive-like Behaviors Associated with Dynamic Modulation of Hippocampal Microglial Activity and TSPO PET Signals. MDPI. [Link]
-
Chiang, N., Fredman, G., Bäckhed, F., et al. (2019). Identification of Chemotype Agonists for Human this compound Receptor DRV1 with Pro-Resolving Functions. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., et al. (2021). Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology. [Link]
-
Wang, X., Liu, C., & Wang, L. (2024). Therapeutic Activity of this compound (RvD1) in Murine MASH. bioRxiv. [Link]
-
Wikipedia. GPR32. Wikipedia. [Link]
Sources
- 1. Protective role of this compound, a pro-resolving lipid mediator, in nonsteroidal anti-inflammatory drug-induced small intestinal damage | PLOS One [journals.plos.org]
- 2. This compound Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Chemotype Agonists for Human this compound Receptor DRV1 with Pro-Resolving Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Chemotype Agonists for Human this compound Receptor DRV1 with Pro-Resolving Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The this compound receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Resolvin D1 vs. Resolvin E1
Executive Summary: The EPA vs. DHA Decision Matrix
In the field of resolution physiology, Resolvin D1 (RvD1) and Resolvin E1 (RvE1) represent the two primary archetypes of Specialized Pro-resolving Mediators (SPMs). While both share the fundamental ability to limit polymorphonuclear leukocyte (PMN) infiltration and enhance macrophage efferocytosis, their distinct biosynthetic origins and receptor pharmacologies dictate their specific utility in experimental models.
The Core Distinction:
-
Resolvin E1 (RvE1) is derived from EPA .[1] It is generally more potent in blocking TRPV1-mediated neuropathic pain and accelerating dermal wound healing . Its unique mechanism involves the antagonism of the LTB4 receptor (BLT1), making it a superior choice for models driven by leukotriene-dependent neutrophil swarming.
-
This compound (RvD1) is derived from DHA .[1] It exhibits broader efficacy in diabetic neuropathy and TRPA1-mediated nociception . It acts strictly as an agonist at ALX/FPR2 and GPR32, making it the standard for investigating G-protein coupled receptor (GPCR) driven resolution in metabolic and neuro-inflammatory contexts.
Structural & Biosynthetic Origins
Understanding the lipid precursor is critical for metabolic tracing studies and dietary intervention models.
| Feature | This compound (RvD1) | Resolvin E1 (RvE1) |
| Precursor Fatty Acid | Docosahexaenoic Acid (DHA) | Eicosapentaenoic Acid (EPA) |
| Enzymatic Pathway | 15-LOX | 5-LOX |
| Chemical Structure | 7S,8R,17S-trihydroxy-DHA | 5S,12R,18R-trihydroxy-EPA |
| Primary Metabolite | 17-oxo-RvD1 (Inactivation) | 18-oxo-RvE1 (Inactivation) |
Receptor Pharmacology: The "Lock and Key" Mechanisms
The bioactivity of these SPMs is transduced by distinct GPCRs.[2] This is the most critical factor when selecting an inhibitor or designing a knockout study.
Signaling Pathways Diagram
The following diagram illustrates the distinct receptor interactions and downstream signaling cascades for RvD1 and RvE1.[3]
Figure 1: Divergent signaling pathways of RvD1 and RvE1. Note RvE1's unique antagonistic action on the inflammatory BLT1 receptor.
Receptor Specificity Analysis
-
RvD1 (The Dual Agonist): RvD1 activates ALX/FPR2 (Lipoxin A4 receptor) and GPR32 (DRV1). This promiscuity allows RvD1 to modulate microRNA expression (e.g., miR-219, miR-146b) to shift macrophage phenotype from M1 to M2.
-
RvE1 (The Agonist-Antagonist): RvE1 is unique because it activates ChemR23 (ERV1) to drive resolution but simultaneously antagonizes BLT1 (the high-affinity LTB4 receptor). This effectively "silences" the potent neutrophil chemoattractant LTB4, providing a double-hit against acute inflammation.
Comparative Bioactivity Data[6][7][8][9]
The following data summarizes key potency metrics derived from head-to-head studies in murine models.
Table 1: Potency & IC50 Comparison[9]
| Biological Target | Metric | RvD1 Potency | RvE1 Potency | Winner |
| Neutrophil Migration | IC50 (Chemotaxis) | ~30 nM | ~1 nM | RvE1 (High Potency) |
| TRPV1 Current | IC50 (Pain Block) | >100 nM (Inactive) | 1 nM | RvE1 |
| TRPA1 Current | IC50 (Pain Block) | 8.5 nM | >100 nM (Inactive) | RvD1 |
| Wound Healing | Time to Closure | 24.4 ± 2.2 Days | 19.4 ± 1.5 Days | RvE1 |
| Diabetic Neuropathy | Nerve Conduction | Moderate Improvement | High Improvement | RvD1 (Context Dependent) |
Key Insight: For dermal wound healing and acute neutrophil swarming , RvE1 is superior due to its BLT1 antagonism. For metabolic nerve damage and TRPA1-mediated pain , RvD1 is the preferred candidate.
Experimental Protocols
To ensure reproducibility, use these self-validating protocols. These workflows are designed to minimize lipid degradation and maximize cellular response.
Protocol A: Macrophage Phagocytosis (Efferocytosis) Assay
Objective: Quantify the ability of RvD1/RvE1 to enhance the uptake of apoptotic neutrophils or fluorescent particles.
Reagents:
-
Human M2 Macrophages (derived from PBMCs via GM-CSF).
-
pHrodo™ Green E. coli BioParticles or FITC-Zymosan.[4]
-
RvD1 or RvE1 (Cayman Chemical; Ethanol stock).
Workflow Diagram:
Figure 2: Phagocytosis assay workflow. The 15-minute pre-incubation (Step 2) is critical for receptor priming before particle addition.
Critical Technical Notes:
-
Solvent Control: Evaporate the ethanol from the Resolvin stock using a gentle nitrogen stream and reconstitute in PBS immediately before use.[5] Ethanol concentrations >0.1% can artificially alter membrane fluidity.
-
Light Sensitivity: Both RvD1 and RvE1 are conjugated trienes/tetraenes. Perform Steps 2-4 in low light to prevent photo-isomerization.
-
Validation: Use Cytochalasin D (10 µM) as a negative control to confirm active phagocytosis versus passive adherence.
Protocol B: Neutrophil Chemotaxis (Transwell System)
Objective: Compare potency in blocking PMN migration toward a chemoattractant (LTB4 or IL-8).
-
Preparation: Isolate human PMNs (fresh) or differentiate HL-60 cells (1.3% DMSO for 7 days).
-
Chemoattractant: Place LTB4 (10 nM) or IL-8 (10 ng/mL) in the lower chamber of a 3 µm pore Transwell plate.
-
Treatment: Incubate PMNs (
cells/mL) with RvE1 or RvD1 (0.1 - 100 nM) for 15 minutes at 37°C. -
Migration: Load treated PMNs into the upper chamber. Incubate for 45-90 minutes.
-
Quantification: Count cells in the lower chamber using flow cytometry (CountBright™ beads) or MPO assay.
-
Expected Result: RvE1 should show higher potency (lower IC50) against LTB4 due to direct BLT1 antagonism.
-
References
-
Serhan, C. N., et al. (2002).[6] Resolvins: a family of bioactive products of omega-3 fatty acid transformation circuits initiated by aspirin treatment that counter proinflammation signals.[6] Journal of Experimental Medicine.
-
Arita, M., et al. (2005). Stereochemical assignment, antiinflammatory properties, and receptor target of the new omega-3 fatty acid-derived resolvin E1. Journal of Experimental Medicine.
-
Krishnamoorthy, S., et al. (2010). This compound binds human phagocytes with evidence for proresolving receptors. Proceedings of the National Academy of Sciences.
-
Xu, Z. Z., et al. (2010). Resolvins RvE1 and RvD1 attenuate inflammatory pain via central and peripheral actions.[7] Nature Medicine.
-
Norling, L. V., et al. (2012).[3] this compound limits polymorphonuclear leukocyte recruitment to infectious inflammation: modulation of microRNA expression. Journal of Immunology.
-
Borbély, É., et al. (2018).[8] Pro-resolution potency of resolvins D1, D2 and E1 on neutrophil migration and in dermal wound healing.[8] Frontiers in Pharmacology.
-
Cayman Chemical. this compound Product Information & Safety Data Sheet.
Sources
- 1. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins: Endogenously-Generated Potent Painkilling Substances and their Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.jax.org [media.jax.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Resolvins RvE1 and RvD1Attenuate Inflammatory Pain via Central and Peripheral Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Validating Resolvin D1's Pro-Resolving Action Using ALX/FPR2 Knockout Mice
A Senior Application Scientist's Guide to Mechanistic Verification
For researchers in inflammation biology and drug development, specialized pro-resolving mediators (SPMs) like Resolvin D1 (RvD1) represent a paradigm shift from traditional anti-inflammatory strategies. Instead of merely suppressing inflammation, SPMs actively orchestrate its resolution, a return to homeostasis. However, to harness their therapeutic potential, it is crucial to unequivocally validate their mechanism of action. This guide provides an in-depth comparison of methodologies for confirming that RvD1 exerts its effects through its primary receptor, ALX/FPR2 (also known as Lipoxin A4 Receptor), with a focus on the definitive role of ALX/FPR2 knockout mice.
The Central Hypothesis: RvD1's Action is Receptor-Mediated
This compound, a dihydroxy-docosahexaenoic acid derivative, is known to possess potent anti-inflammatory and pro-resolving properties.[1][2] The central hypothesis for its mechanism is that it binds to specific G-protein coupled receptors (GPCRs) on immune cells, primarily ALX/FPR2, to initiate downstream signaling cascades that quell inflammation and promote tissue repair.[1][3][4] While other receptors like GPR32 have been identified as potential candidates for RvD1 binding, ALX/FPR2 is considered a major transducer of its pro-resolving signals.[4][5]
The core objective of any validation experiment is to demonstrate that in the absence of ALX/FPR2, the biological effects of RvD1 are significantly diminished or completely abolished. This provides strong evidence for a direct, receptor-dependent mechanism.
Comparative Approaches to Validate RvD1's Dependence on ALX/FPR2
Several experimental strategies can be employed to investigate the role of ALX/FPR2 in mediating the effects of RvD1. Each has its own strengths and limitations.
| Method | Principle | Advantages | Disadvantages |
| ALX/FPR2 Knockout Mice | Genetic deletion of the Fpr2 gene, eliminating the expression of the ALX/FPR2 receptor. | Definitive in vivo evidence: Provides the most robust and unambiguous data on the necessity of the receptor for the systemic effects of RvD1. Allows for the study of the receptor's role in complex inflammatory models. | Germline deletion: Does not allow for cell-type-specific investigation of the receptor's function. Potential for developmental compensation. |
| Pharmacological Inhibition | Use of specific antagonists (e.g., WRW4) to block the ALX/FPR2 receptor. | Temporal and spatial control: Can be administered at specific times and to specific locations. Useful for in vitro and in vivo studies. | Off-target effects: Antagonists may have off-target effects, leading to ambiguous results. Incomplete receptor blockade can also be a concern. |
| siRNA/shRNA Knockdown | Silencing of Fpr2 gene expression using RNA interference. | Cell-type specific: Can be used to knockdown the receptor in specific cell types in vitro. | Incomplete knockdown: Often results in incomplete silencing of the gene. Transient effect. Difficult to achieve in vivo. |
| Receptor Overexpression | Overexpression of ALX/FPR2 in cell lines to amplify the response to RvD1. | Confirmatory in vitro evidence: Demonstrates that increased receptor expression enhances the cellular response to RvD1. | Non-physiological expression levels: Overexpression can lead to artifacts and may not reflect the in vivo situation. |
While pharmacological and in vitro approaches are valuable for initial screening and dissecting cellular mechanisms, the use of ALX/FPR2 knockout mice stands as the gold standard for in vivo validation . The complete and specific ablation of the receptor provides the clearest evidence of its essential role in mediating the physiological effects of RvD1.
The ALX/FPR2 Knockout Mouse Model in Action: A Zymosan-Induced Peritonitis Case Study
A widely used and well-characterized model to study acute inflammation and its resolution is zymosan-induced peritonitis in mice.[6] Zymosan, a yeast cell wall component, elicits a robust inflammatory response characterized by the influx of neutrophils into the peritoneal cavity. This model is particularly well-suited for evaluating the pro-resolving actions of compounds like RvD1.
Experimental Workflow
The experimental design to validate the ALX/FPR2-dependent action of RvD1 in this model is straightforward yet powerful.
Figure 1. Experimental workflow for validating RvD1 action using ALX/FPR2 knockout mice.
Expected Outcomes and Interpretation
The results from this experiment are expected to demonstrate a clear dependence on the ALX/FPR2 receptor for RvD1's pro-resolving effects.
| Group | Expected Neutrophil Infiltration | Interpretation |
| WT + Vehicle | High | Baseline inflammatory response to zymosan. |
| WT + RvD1 | Significantly Reduced | RvD1 effectively reduces neutrophil infiltration in the presence of its receptor. |
| ALX/FPR2 KO + Vehicle | High (potentially exacerbated) | The absence of the receptor may lead to a more pronounced or prolonged inflammatory response. |
| ALX/FPR2 KO + RvD1 | High (no significant reduction compared to KO + Vehicle) | The pro-resolving effect of RvD1 is lost in the absence of the ALX/FPR2 receptor, confirming its mediatory role. |
Studies have shown that in ALX/FPR2 null mice, the ability of RvD1 to reduce neutrophil recruitment in zymosan-induced peritonitis is abolished.[5] Furthermore, the modulatory effects of RvD1 on the levels of pro-inflammatory mediators like prostaglandins and leukotrienes are also lost in these knockout animals.[5]
Detailed Experimental Protocol: Zymosan-Induced Peritonitis
This protocol is a synthesized example based on common practices in the field.
Materials:
-
Wild-type (C57BL/6J) and ALX/FPR2 knockout mice (on a C57BL/6J background), age and sex-matched.
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich).
-
This compound (Cayman Chemical).
-
Sterile phosphate-buffered saline (PBS).
-
Vehicle for RvD1 (e.g., sterile saline containing 0.1% ethanol).
-
Anesthesia (e.g., isoflurane).
-
Lavage buffer (e.g., PBS with 2 mM EDTA).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80).
-
Hemocytometer or automated cell counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Zymosan A (e.g., 1 mg/mL) in sterile PBS. Vortex vigorously before use.
-
Prepare working solutions of RvD1 in vehicle at the desired concentrations (e.g., 10 ng/mouse).[5]
-
-
Animal Grouping and Acclimatization:
-
Randomly assign mice to the four experimental groups described in the table above (n=6-8 mice per group is recommended).
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Induction of Peritonitis and Treatment:
-
Administer RvD1 or vehicle intravenously (i.v.) or intraperitoneally (i.p.) immediately before or at a specified time after the inflammatory challenge.
-
Induce peritonitis by intraperitoneal (i.p.) injection of Zymosan A (e.g., 0.1 mg/mouse).[5]
-
-
Peritoneal Lavage:
-
At predetermined time points (e.g., 4 and 24 hours post-zymosan injection), euthanize mice by an approved method.
-
Expose the peritoneal cavity and inject 3-5 mL of cold lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Carefully aspirate the peritoneal fluid.
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Perform differential cell counts by preparing cytospin slides and staining with a Wright-Giemsa stain, or by using flow cytometry with specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
-
Mediator Analysis:
-
Centrifuge the lavage fluid to pellet the cells.
-
Collect the supernatant and store at -80°C for later analysis of cytokines (e.g., TNF-α, IL-6) by ELISA and lipid mediators (e.g., prostaglandins, leukotrienes) by LC-MS/MS.
-
The RvD1-ALX/FPR2 Signaling Axis
The binding of RvD1 to ALX/FPR2 initiates a cascade of intracellular events that collectively promote the resolution of inflammation.
Sources
- 1. Functions of this compound-ALX/FPR2 receptor interaction in the hemoglobin-induced microglial inflammatory response and neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Behavioral changes in FPR2/ALX and Chemr23 receptor knockout mice are exacerbated by prenatal alcohol exposure [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. This compound limits PMN recruitment to inflammatory loci: receptor dependent actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio [mdpi.com]
Validating the Pro-Resolving Activity of Resolvin D1 Metabolites: A Comparative Technical Guide
Executive Summary & Strategic Rationale
Resolvin D1 (RvD1) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).[1] While RvD1 exhibits potent anti-inflammatory and pro-resolving properties, its utility in drug development is often limited by rapid metabolic inactivation.[2]
For researchers, the critical challenge is not just detecting RvD1, but distinguishing between its bioactive metabolites (e.g., 8-oxo-RvD1) and its inactivation products (e.g., 17-oxo-RvD1).[2] Furthermore, stable epimers like Aspirin-Triggered RvD1 (AT-RvD1) serve as essential benchmarks for validation.
This guide provides a rigorous framework for validating the pro-resolving activity of these specific metabolites using self-validating in vivo and in vitro systems.
Comparative Analysis: The RvD1 Metabolome
The biological activity of RvD1 is dictated by its metabolic fate. The following table synthesizes the functional differences between the parent molecule, its primary metabolites, and its stable analog.
Table 1: Functional Comparison of RvD1 and Key Metabolites
| Compound | Metabolic Origin | Bioactivity Status | ALX/FPR2 Receptor Affinity | Primary Use Case |
| This compound (RvD1) | Endogenous (15-LOX pathway) | High (Parent) | High ( | Baseline control for resolution assays. |
| 17-oxo-RvD1 | Oxidative dehydrogenation (15-PGDH) | Inactive (<10%) | Negligible | Negative Control: Confirms metabolic inactivation. |
| 8-oxo-RvD1 | Oxidation by EOR (Eicosanoid Oxidoreductase) | High (~90% of RvD1) | High | Active Metabolite: Validates sustained signaling. |
| AT-RvD1 | Aspirin-acetylated COX-2 pathway | High (Resistant) | High | Positive Control: Stable analog for long-duration studies. |
Field Insight: When validating a "pro-resolving" effect, you must demonstrate that the effect is lost upon conversion to 17-oxo-RvD1. If an unknown metabolite retains activity, investigate the 8-oxo pathway.[2]
Mechanistic Validation: Signaling & Metabolism
To validate activity, one must understand the specific signaling pathways engaged.[2] RvD1 and its active metabolites signal primarily through the ALX/FPR2 (Formyl Peptide Receptor 2) and GPR32 receptors.[3] This signaling halts neutrophil (PMN) infiltration and enhances macrophage phagocytosis.
Diagram 1: Metabolic Fate & Signaling Cascade
This diagram illustrates the divergence between inactivation (17-oxo) and sustained activity (8-oxo/AT-RvD1).
Caption: Divergent metabolic pathways of RvD1 determine the loss (17-oxo) or retention (8-oxo) of pro-resolving bioactivity.[4][5]
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vivo Zymosan-Induced Peritonitis (The Gold Standard)
This assay validates the "Resolution Indices"—specifically the interval between peak neutrophil infiltration and their clearance.
Objective: Differentiate between anti-inflammatory (blocking onset) and pro-resolving (accelerating clearance) activity of the metabolite.
Methodology:
-
Induction: Administer Zymosan A (1 mg/mouse, i.p.) to induce acute inflammation.
-
Treatment: Inject RvD1 metabolite (10–100 ng/mouse) or Vehicle.
-
Therapeutic Validation: Administer at peak inflammation (4h post-Zymosan) to test resolution acceleration.
-
Preventative Validation: Administer concomitant with Zymosan.
-
-
Harvest: Collect peritoneal exudates at 4h, 12h, and 24h.
-
Readout (The Validation Step):
-
Flow Cytometry: Stain for Ly6G (Neutrophils) and F4/80 (Macrophages).
-
Calculation: Calculate the Resolution Interval (
). A valid pro-resolving metabolite must shorten by reducing PMN numbers and increasing Monocyte/Macrophage numbers (non-phlogistic recruitment).
-
Success Criteria:
-
Active Metabolite (8-oxo): ~40-60% reduction in PMN infiltration at 10 ng dose.
-
Inactive Metabolite (17-oxo): No significant difference from Vehicle.
Protocol B: In Vitro Macrophage Efferocytosis Assay
This assay isolates the specific mechanism of "clearing apoptotic debris" without the complexity of in vivo leukocyte recruitment.
Methodology:
-
Macrophage Seeding: Plate human monocyte-derived macrophages (
cells/well). -
Neutrophil Apoptosis: Isolate PMNs and induce apoptosis (culture overnight or UV irradiation). Label apoptotic PMNs with a fluorescent dye (e.g., CFDA or pHrodo).[2]
-
Co-Incubation: Add labeled apoptotic PMNs to macrophages in the presence of the RvD1 metabolite (0.1 – 10 nM).
-
Incubation: 60 minutes at 37°C.
-
Quenching: Quench non-ingested extracellular fluorescence (if using non-pH sensitive dyes).
-
Quantification: Measure fluorescence via plate reader or microscopy.
Success Criteria:
-
Bioactivity: A 20–40% increase in phagocytosis index compared to vehicle.
-
Receptor Specificity Check: Pre-incubate with WRW4 (ALX/FPR2 antagonist). If the metabolite's effect is not blocked by WRW4, the activity is non-specific or off-target.[2]
Diagram 2: Experimental Validation Workflow
This workflow ensures rigorous data integrity by incorporating negative controls and receptor antagonists.
Caption: Step-by-step decision tree for validating metabolite bioactivity, filtering out degradation products and off-target effects.
References
-
Sun, Y. P., et al. (2007).[2][4] this compound and its aspirin-triggered 17R epimer.[3][4][5][6][7] Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation.[2] Journal of Biological Chemistry. [Link]
-
Serhan, C. N. (2014).[2] Pro-resolving lipid mediators are leads for resolution physiology.[8] Nature. [Link]
-
Krishnamoorthy, S., et al. (2010).[2] this compound binds human phagocytes with high affinity and potent signaling pathways. Proceedings of the National Academy of Sciences. [Link]
-
Dalli, J., & Serhan, C. N. (2012).[2] Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators. Blood. [Link]
-
Spite, M., et al. (2009).[2] this compound and D2 govern local inflammatory tone in obese fat. Diabetes. [Link]
Sources
- 1. Frontiers | Pro-Resolving Ligands Orchestrate Phagocytosis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 4. Reactome | HPGD dimer oxidises RvD1 to 17(S)-oxo-RvD1 and 8-oxo-17(S)-RvD1 [reactome.org]
- 5. This compound and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
